2-(2,6-Difluorophenyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-difluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMJVEDCYGZYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569595 | |
| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76838-89-6 | |
| Record name | 2',6'-Difluoro[1,1'-biphenyl]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,6-difluorophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 2-(2,6-Difluorophenyl)aniline
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Difluorophenyl)aniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key biarylamine intermediate in medicinal chemistry and materials science. We delve into the prevalent synthetic strategies, focusing on modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document includes detailed, step-by-step protocols, structured data presentation, and complete characterization methodologies to ensure the reproducible synthesis of this valuable compound.
Introduction: Significance and Synthetic Strategy
This compound is a substituted biarylamine, a structural motif frequently encountered in pharmacologically active compounds and advanced organic materials. The strategic placement of the difluorophenyl group introduces significant conformational restriction and modulates the electronic properties of the aniline moiety, making it a valuable building block for targeting specific biological pathways or tuning material characteristics. For instance, the 2-aminobiphenyl scaffold is a core component in many pharmaceuticals.[1][2]
The primary synthetic challenge lies in the selective and efficient formation of the carbon-nitrogen (C-N) or carbon-carbon (C-C) bond that constitutes the biaryl linkage. Traditional methods like the Ullmann condensation often require harsh conditions and stoichiometric amounts of copper, limiting their scope and functional group tolerance.[3][4] Modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions, which offer milder conditions, lower catalyst loadings, and broader substrate compatibility.[5][6] This guide will focus on the two most powerful of these methods: the Buchwald-Hartwig amination for direct C-N bond formation and the Suzuki-Miyaura coupling for constructing the biaryl backbone.
Core Synthetic Methodologies
The choice between synthetic routes is often dictated by the commercial availability of starting materials and the desired reaction scalability. Both the Buchwald-Hartwig and Suzuki-Miyaura reactions are robust and well-established, but they approach the target molecule from different strategic standpoints.
Buchwald-Hartwig Amination: A Direct C-N Coupling Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to form C-N bonds by coupling an amine with an aryl halide.[6][7] For the synthesis of this compound, this involves the reaction of aniline with a 2-halo-1,3-difluorobenzene derivative.
Mechanistic Rationale: The catalytic cycle is a well-studied process involving a Pd(0)/Pd(II) cycle.[8] The choice of ligand is critical; bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and, crucially, the reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.[9] The base is essential for deprotonating the amine, forming the palladium-amido complex necessary for reductive elimination.[8]
Suzuki-Miyaura Coupling: A C-C Bond Formation Strategy
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, coupling an organoboron species with an organohalide.[10] To synthesize the target molecule, one could couple 2-aminophenylboronic acid with 1-bromo-2,6-difluorobenzene, or conversely, 2,6-difluorophenylboronic acid with 2-bromoaniline. The latter is often preferred due to the stability of the starting materials.
Mechanistic Rationale: This reaction also proceeds via a Pd(0)/Pd(II) cycle.[10] A key step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the organoboron compound.[10] The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation.[11][12]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Bond Formed | C-N | C-C | C-N |
| Catalyst | Palladium | Palladium | Copper |
| Typical Conditions | Mild (60-110 °C) | Mild (RT-100 °C) | Harsh (>180 °C)[3] |
| Key Advantage | Direct, highly efficient for C-N formation. | Excellent for biaryl synthesis, high functional group tolerance. | Inexpensive catalyst. |
| Key Disadvantage | Ligands can be expensive; sensitive to air. | Potential for protodeboronation side reactions. | High temperatures, stoichiometric copper, poor scope.[4] |
| Reference | [6][7] | [10][13] | [3][14] |
Experimental Section: Synthesis and Purification
The following protocol details the synthesis of this compound via a Buchwald-Hartwig amination, a reliable and high-yielding approach.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
1-Bromo-2,6-difluorobenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate, Hexanes (for chromatography)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL). To this mixture, add 1-bromo-2,6-difluorobenzene (1.0 mmol) followed by aniline (1.2 mmol) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
The crude product is typically a dark oil or solid. Purification is effectively achieved by flash column chromatography.
-
Column Preparation: Pack a silica gel column using a hexanes/ethyl acetate solvent system (e.g., starting with 98:2 hexanes:ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or viscous oil.
Characterization of this compound
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following workflow provides a comprehensive analytical approach.
Spectroscopic and Physical Data
The identity of the final product is confirmed by a combination of spectroscopic techniques. The data presented below are typical expected values for this compound.
Table 2: Key Characterization Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shifts (δ, ppm) | ~7.2-7.4 (m, 1H, Ar-H), ~6.8-7.1 (m, 6H, Ar-H), ~5.0-5.5 (br s, 1H, NH). Note: NH proton is exchangeable with D₂O. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | ~158-162 (d, JCF ≈ 250 Hz, C-F), ~110-145 (aromatic carbons). |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | ~ -110 to -120 ppm (relative to CFCl₃). |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 207.07. [Calculated for C₁₂H₉F₂N] |
| IR Spectroscopy | Key Bands (cm⁻¹) | ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1250 (C-F stretch). |
| Melting Point | Range (°C) | Dependent on purity; typically a sharp melting point for crystalline solids. |
Expert Interpretation:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region due to proton-proton and proton-fluorine coupling. The broad singlet for the N-H proton is a key identifier.
-
¹³C NMR: The carbon atoms attached to fluorine will appear as a doublet with a very large coupling constant (¹JCF), which is highly characteristic.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, confirming the 2,6-substitution pattern.
-
Mass Spectrometry: The observation of the correct molecular ion peak at m/z 207 confirms the elemental composition of the molecule.[15]
Conclusion
This guide has outlined a robust and reproducible framework for the synthesis and characterization of this compound. By leveraging the power of modern palladium-catalyzed reactions, specifically the Buchwald-Hartwig amination, researchers can access this important chemical intermediate with high efficiency and purity. The detailed experimental protocols and characterization data serve as a reliable resource for scientists in pharmaceutical and materials development, enabling the confident application of this versatile building block in their research endeavors.
References
- Chan, C. M., Chow, Y. C., & Yu, W. Y. (2020). Recent advances in photocatalytic C–N bond coupling reactions. Synthesis, 52(20), 2899-2921.
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DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. Retrieved from DSpace@MIT. [Link]
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ResearchGate. (n.d.). Recent advances in radical-based C-N bond formation: Via photo-/electrochemistry. Retrieved from ResearchGate. [Link]
- Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(1), 38-41.
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University of Virginia. (2018). Photoredox and Electrochemical Methods for C-N Bond Forming Reactions. Retrieved from University of Virginia, Department of Chemistry. [Link]
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ResearchGate. (n.d.). Recent Advances in Photocatalytic C–N Bond Coupling Reactions. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
- Sharif, H., McCall, L. A., & Phipps, R. J. (2021). Atroposelective Suzuki-Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls Enabled by sRuPhos.
-
ResearchGate. (n.d.). Purification and characterization of 2′aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. Retrieved from ResearchGate. [Link]
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Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from RSC Publishing. [Link]
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NIST. (n.d.). 2,6-Difluoroaniline. Retrieved from NIST WebBook. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
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Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
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Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from Organic-Chemistry.org. [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluoroaniline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
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National Center for Biotechnology Information. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Google Patents. (n.d.). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [Link]
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Grokipedia. (n.d.). 2-Aminobiphenyl. Retrieved from Grokipedia. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminobiphenyl. PubChem Compound Database. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Spectroscopic data (NMR, IR, MS) of 2-(2,6-Difluorophenyl)aniline
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-(2,6-Difluorophenyl)aniline
Abstract
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₂H₉F₂N, belongs to the class of substituted biaryl amines. The presence of two fluorine atoms ortho to the biaryl bond significantly influences the molecule's conformation by restricting free rotation, leading to a higher rotational barrier. This steric hindrance, combined with the strong electron-withdrawing nature of fluorine, can profoundly impact the molecule's chemical reactivity, binding affinity in biological systems, and photophysical properties.
Given its potential as a scaffold in the development of novel pharmaceuticals and functional materials, a detailed understanding of its spectroscopic signature is crucial. This guide will provide a detailed theoretical prediction of its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions are based on standard chemical shift ranges, spin-spin coupling principles, and data from similar aromatic amines and fluorinated compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amine group. The asymmetry of the molecule will render all aromatic protons chemically non-equivalent.
Methodology for ¹H NMR Acquisition (Hypothetical Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase/baseline correct the resulting spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Data (in CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.30 - 7.45 | m | 1H | H-4' | The central proton on the difluorophenyl ring will be a triplet due to coupling with the two adjacent fluorine atoms. |
| ~ 7.15 - 7.25 | m | 1H | H-5 | This proton on the aniline ring is expected to be a triplet of doublets. |
| ~ 7.00 - 7.10 | m | 2H | H-3', H-5' | These protons are ortho to the fluorine atoms and will appear as a triplet of doublets. |
| ~ 6.80 - 6.95 | m | 2H | H-4, H-6 | Protons on the aniline ring, with complex splitting due to coupling with neighboring protons. |
| ~ 6.70 - 6.80 | m | 1H | H-3 | Proton ortho to the amino group on the aniline ring. |
| ~ 3.80 - 4.20 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent. |
Structural Assignment for NMR Prediction:
Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.
Conclusion
This guide provides a detailed, theory-based prediction of the key spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this molecule should it be synthesized. The provided hypothetical protocols serve as a standard for the acquisition of high-quality data for small organic molecules. This predictive analysis serves as a valuable resource in the absence of published experimental spectra, enabling scientists to anticipate the spectroscopic features of this and structurally related compounds.
References
-
PubChemLite. This compound (C12H9F2N). Available at: [Link]
-
University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
Hans J. Reich, University of Wisconsin. 19F NMR Reference Standards. Available at: [Link]
-
University of Calgary. Sample IR spectra. Available at: [Link]
Physical and chemical properties of 2-(2,6-Difluorophenyl)aniline
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluoroaniline
Introduction
2,6-Difluoroaniline is a halogenated aromatic amine that serves as a critical building block in modern organic synthesis.[1] Identified by its CAS number 5509-65-9, this compound's unique electronic properties, imparted by the two ortho-fluorine atoms, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] The fluorine substituents significantly influence the reactivity of the aniline ring, enhancing the potential for creating complex and potent molecules.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,6-Difluoroaniline, along with practical experimental protocols for its characterization.
Molecular Structure
The structure of 2,6-Difluoroaniline consists of a benzene ring substituted with an amino group (-NH₂) and two fluorine atoms at the ortho positions relative to the amino group.
Caption: Molecular structure of 2,6-Difluoroaniline.
Physical Properties
2,6-Difluoroaniline is typically a clear yellow to brown liquid at room temperature.[3][4] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₂N | [5] |
| Molecular Weight | 129.11 g/mol | [5] |
| Appearance | Clear yellow to brown liquid | [3][4] |
| Boiling Point | 51-52 °C at 15 mmHg | [3] |
| Density | 1.199 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.508 | [3] |
| Flash Point | 43 °C (110 °F) | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and ethyl acetate. | [3][4][6] |
| pKa | 1.81 ± 0.10 (Predicted) | [3] |
Chemical Properties and Reactivity
The chemical behavior of 2,6-Difluoroaniline is largely dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms. The fluorine atoms decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution compared to aniline.[2] However, this electron deficiency facilitates nucleophilic aromatic substitution reactions.[2]
The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. For instance, it can be oxidized by reagents like peroxybenzoic acid to form the corresponding nitroso compound.[3] It is also a key starting material in the synthesis of various heterocyclic compounds.[3] Treatment of 2,6-difluoroaniline with sodium azide can yield 4-fluoro-2,1,3-benzoxadiazole, which can be further nitrated.[3]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amine protons will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons attached to the fluorine atoms will show characteristic coupling (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the two equivalent fluorine atoms.
Mass Spectrometry (MS)
The mass spectrum of 2,6-Difluoroaniline will show a molecular ion peak (M⁺) at m/z = 129, corresponding to the molecular weight of the compound.[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Difluoroaniline will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-F stretching (around 1000-1400 cm⁻¹). The aromatic C-H stretching and C=C bending vibrations will also be present.
Experimental Protocol: Characterization by NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H NMR and ¹³C NMR spectra of 2,6-Difluoroaniline.
Caption: Workflow for NMR spectroscopic analysis.
Synthesis
A common industrial synthesis of 2,6-Difluoroaniline involves the partial fluorine exchange of 1,2,3-trichlorobenzene to produce a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.[8] This is followed by amination of the chloro substituents and subsequent separation of the desired 2,6-difluoroaniline from the isomeric 2,3-difluoroaniline.[8]
Applications in Drug Development and Agrochemicals
2,6-Difluoroaniline is a key intermediate in the synthesis of a variety of biologically active molecules.[2][3][6]
-
Pharmaceuticals: The 2-substituted aniline scaffold is widely used in the development of anti-tumor drugs.[9] For instance, it is a precursor for the synthesis of inhibitors of kinases like p38α and Mer/c-Met, which are implicated in cancer.[9] The fluorine atoms can enhance metabolic stability and bioavailability of the final drug product.[2]
-
Agrochemicals: In the agrochemical industry, it is used in the synthesis of herbicides and fungicides.[2][3] For example, it is a starting material for the herbicide Flumetsulam.[4]
Safety and Handling
2,6-Difluoroaniline is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5] It can also cause skin and eye irritation and may cause an allergic skin reaction.[5][10]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction).[3]
-
Precautionary Measures: Handle in a well-ventilated area, wear protective gloves, clothing, and eye protection.[11] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3] It is also noted to be light and air sensitive.
References
-
Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]
-
2,6-Difluoroaniline. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 2,6-difluoroaniline. (1992). Google Patents.
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to Novel Synthetic Routes for 2-(2,6-Difluorophenyl)aniline
Abstract
This technical guide provides an in-depth analysis of the synthetic strategies for producing 2-(2,6-difluorophenyl)aniline, a key biaryl amine intermediate in the pharmaceutical and agrochemical industries. Traditional palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling (C-C bond formation) and the Buchwald-Hartwig amination (C-N bond formation), are presented as the primary, well-established methodologies. The guide delves into the mechanistic intricacies of these reactions, explaining the critical roles of catalysts, ligands, and reaction conditions in achieving high yields and purity. Furthermore, novel and alternative strategies, including nickel-catalyzed and photoredox-mediated couplings, are explored as emerging efficient and sustainable alternatives. A comparative analysis of these routes is provided, alongside detailed, field-proven experimental protocols and visual diagrams to elucidate reaction pathways and workflows, offering researchers and process chemists a comprehensive resource for strategic synthesis planning.
Introduction: Significance of this compound
The 2-aminobiaryl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. This compound, specifically, serves as a crucial building block for several active pharmaceutical ingredients (APIs). The presence of the 2,6-difluoro substitution pattern on one of the phenyl rings is a strategic design element. These fluorine atoms can modulate the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins by altering the conformation (due to steric hindrance) and electronic properties of the biaryl system. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount interest to the drug development community.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound fundamentally involves the formation of either the central carbon-carbon (C-C) bond connecting the two aromatic rings or the carbon-nitrogen (C-N) bond. This leads to two primary retrosynthetic disconnections, which form the basis of the most common synthetic strategies.
-
Strategy A (C-C Bond Formation): This approach, exemplified by the Suzuki-Miyaura coupling, involves reacting an aniline derivative (e.g., a haloaniline) with a difluorophenyl organometallic reagent (e.g., a boronic acid).
-
Strategy B (C-N Bond Formation): This strategy, primarily represented by the Buchwald-Hartwig amination, involves coupling an aryl halide with an amine. For this target, this would typically involve reacting a 2,6-difluorophenyl halide with aniline.
Established Synthetic Routes: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorses of modern organic synthesis for constructing C-C and C-N bonds.[1] Their reliability, functional group tolerance, and the extensive development of highly active catalyst systems make them the first choice for synthesizing molecules like this compound.
Suzuki-Miyaura Coupling (Strategy A)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate.[2][3] For the target molecule, the most common approach involves the coupling of 2,6-difluorophenylboronic acid with 2-bromoaniline or 2-chloroaniline .
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of ligand is crucial, especially for challenging substrates like electron-deficient aryl chlorides or sterically hindered partners.[4] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the key steps of oxidative addition and reductive elimination.[2]
Causality Behind Experimental Choices:
-
Catalyst: Palladium precatalysts, such as those based on a 2-aminobiphenyl scaffold (e.g., XPhos-Pd-G3), are often preferred.[5][6] These are air- and moisture-stable Pd(II) sources that readily generate the active Pd(0) species in situ, leading to more reproducible results than using separate Pd sources and ligands.[7]
-
Ligand: The steric bulk of ligands like XPhos or SPhos is critical. The ortho-fluorine atoms on the boronic acid and the amino group on the aniline derivative create a sterically demanding environment. Bulky ligands stabilize the monoligated Pd(0) species and accelerate the final reductive elimination step to release the product.[2]
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8]
Buchwald-Hartwig Amination (Strategy B)
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide/triflate and an amine.[9][10] This method has revolutionized the synthesis of arylamines.[11] To synthesize the target molecule, this reaction would couple aniline with a 2,6-difluorophenyl halide (e.g., 1-bromo-2,6-difluorobenzene).
Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[12][13]
Causality Behind Experimental Choices:
-
Ligand: The development of specialized biaryl phosphine ligands (e.g., BrettPhos, RuPhos) has been instrumental in expanding the scope of this reaction.[9] These ligands possess the necessary steric and electronic properties to facilitate the coupling of even unreactive aryl chlorides and a wide range of amines.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The choice of base can be critical and substrate-dependent.
Novel and Alternative Synthetic Routes
While palladium catalysis is well-established, research continues into developing more sustainable and economical alternatives.
Nickel-Catalyzed Amination
Nickel catalysts have emerged as a powerful, lower-cost alternative to palladium for C-N cross-coupling reactions.[14] Nickel is particularly effective for coupling less reactive aryl chlorides.[15][16] These reactions often proceed through similar mechanistic pathways to their palladium counterparts but can exhibit different reactivity and selectivity profiles. Recent advances include photoredox/nickel dual catalysis, which allows reactions to proceed under very mild conditions, often at room temperature using visible light.[17]
Classical Multi-Step Syntheses
Patents often describe multi-step classical routes that may be advantageous for large-scale industrial production, avoiding expensive catalysts and ligands. For instance, processes for preparing the precursor 2,6-difluoroaniline have been developed starting from readily available materials like 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene, involving steps such as halogen exchange (Halex), nitration, and reduction.[18][19] While more complex, these routes can be more economical on a multi-ton scale.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on several factors, including scale, cost, available starting materials, and required purity.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nickel-Catalyzed Amination |
| Bond Formed | C-C | C-N | C-N |
| Key Precursors | Haloaniline, Arylboronic acid | Aryl Halide, Amine | Aryl Halide, Amine |
| Catalyst | Palladium | Palladium | Nickel |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Advantages | High functional group tolerance; commercially available precursors.[2] | Direct C-N bond formation; broad amine scope.[10] | Lower catalyst cost; effective for aryl chlorides.[15] |
| Disadvantages | Potential for boronic acid decomposition; residual boron impurities. | Requires strong bases; potential for catalyst inhibition by some amines. | Can be sensitive to air/moisture; ligand development is less mature than for Pd. |
| Scalability | Well-established and scalable. | Well-established and scalable. | Increasingly scalable, especially for specific applications. |
Detailed Experimental Protocols
The following protocols are representative examples and should be optimized for specific laboratory conditions and scales.
Protocol 1: Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv.), 2,6-difluorophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., 5:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%) and the ligand (e.g., BrettPhos, 2.2 mol%).
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add 1-bromo-2,6-difluorobenzene (1.0 equiv.), aniline (1.2 equiv.), and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Conclusion
The synthesis of this compound is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent two robust and highly developed strategies, with the choice between them often dictated by the availability and cost of the respective starting materials. The continuous evolution of catalyst systems, particularly the development of highly active precatalysts and specialized ligands, has made these transformations efficient and scalable.[5][7] Emerging methods utilizing nickel catalysis offer promising, more economical alternatives that warrant consideration, especially for large-scale production and for coupling with challenging aryl chloride substrates.[16] This guide provides the foundational knowledge and practical protocols necessary for chemists to strategically approach the synthesis of this vital pharmaceutical intermediate.
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Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Angewandte Chemie International Edition, 52(43), 11358-11362. [Online]. Available: [Link]
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Van der Eycken, E. V., & Sharma, U. K. (2016). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 21(11), 1543. [Online]. Available: [Link]
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Reactivity profile of 2-(2,6-Difluorophenyl)aniline
An In-depth Technical Guide to the Reactivity Profile of 2,6-Difluoroaniline
Executive Summary
2,6-Difluoroaniline is a pivotal aromatic amine intermediate whose utility in pharmaceutical, agrochemical, and materials science sectors is driven by a unique reactivity profile. The presence of two ortho-fluorine atoms flanking the primary amine group imparts significant steric and electronic effects that dictate its chemical behavior. This guide provides a comprehensive analysis of these effects, detailing the compound's participation in N-functionalization, electrophilic aromatic substitution, and modern cross-coupling methodologies. We explore the causality behind its reaction pathways, offering detailed experimental protocols for key transformations, including Buchwald-Hartwig amination and intramolecular cyclization for carbazole synthesis. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the distinct properties of 2,6-Difluoroaniline in advanced chemical synthesis.
Introduction
2,6-Difluoroaniline (CAS No. 5509-65-9) is a substituted aniline that has emerged as a highly valuable building block in organic synthesis.[1][2] Its structure is characterized by a primary amine on a benzene ring, symmetrically substituted at the ortho positions with fluorine atoms. This specific arrangement is not merely incidental; it is the core determinant of the molecule's reactivity and utility.
The fluorine atoms, being the most electronegative elements, exert a powerful inductive electron-withdrawing effect, which decreases the basicity of the amine and modulates the nucleophilicity of the aromatic ring.[1] Furthermore, their steric bulk provides a significant shield around the amine group, influencing reaction kinetics and favoring certain conformations in product molecules. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] Consequently, 2,6-Difluoroaniline is a sought-after precursor for a range of active pharmaceutical ingredients, including kinase inhibitors and anti-inflammatory agents.[1][4]
This guide will deconstruct the reactivity of 2,6-Difluoroaniline, moving beyond a simple catalog of reactions to explain the underlying principles that govern its synthetic transformations.
Note on Nomenclature: The topic refers to "2-(2,6-Difluorophenyl)aniline," which structurally describes N-(2,6-Difluorophenyl)aniline, a diarylamine. This guide focuses on the more fundamental building block, 2,6-Difluoroaniline , and will cover its conversion into such diarylamines as a key aspect of its reactivity profile.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is foundational to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 5509-65-9 | [5] |
| Molecular Formula | C₆H₅F₂N | [6] |
| Molecular Weight | 129.11 g/mol | [5] |
| Appearance | Clear yellow to brown liquid | [7][8] |
| Boiling Point | 51-52 °C at 15 mmHg | |
| Density | 1.199 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.508 | |
| Flash Point | 43 °C (123.8 °F) - closed cup | [6] |
Spectroscopic Signature:
-
IR Spectroscopy: The infrared spectrum prominently displays N-H stretching bands characteristic of a primary amine. Data from various sources confirms these typical features.[5][9]
-
NMR Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons and the amine protons. ¹³C NMR and ¹⁹F NMR are particularly informative, revealing the significant electronic influence of the fluorine substituents on the carbon skeleton.
-
Mass Spectrometry: The electron ionization mass spectrum provides a clear molecular ion peak, confirming the compound's mass.[10]
Core Reactivity Profile
The reactivity of 2,6-Difluoroaniline can be logically categorized into three primary areas: reactions involving the amine nucleophile, transformations of the aromatic ring, and cyclization processes leading to complex heterocyclic systems.
N-Functionalization: Reactions at the Amine Center
The primary amine of 2,6-Difluoroaniline, while sterically hindered and electronically deactivated, remains a potent nucleophile for a variety of essential transformations.
-
Acylation and Sulfonylation: These are fundamental reactions where the aniline reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically robust, though the steric hindrance from the ortho-fluorines may necessitate slightly more forcing conditions compared to unhindered anilines. The resulting amides are crucial intermediates and can serve as directing groups for subsequent C-H functionalization reactions.[11]
-
C-N Cross-Coupling Reactions: The formation of diarylamines via C-N bond formation is one of the most powerful applications of anilines. 2,6-Difluoroaniline serves as an excellent nucleophilic partner in these reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the modern standard for C-N coupling, prized for its high functional group tolerance and broad substrate scope.[12][13] The choice of palladium precursor (e.g., Pd(OAc)₂) and a sterically demanding phosphine ligand (e.g., X-Phos, BINAP) is critical to facilitate the catalytic cycle and overcome the steric bulk of the aniline.[14][15]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction typically requires higher temperatures and polar aprotic solvents.[16][17] While often superseded by palladium catalysis, it remains a viable and cost-effective alternative for certain substrates.[18][19] The reaction involves an aryl halide coupling with the aniline in the presence of a base and a copper catalyst (e.g., CuI).[16]
-
C-H Functionalization: Reactions at the Aromatic Ring
The electronic landscape of the benzene ring is a delicate balance between the strong ortho, para-directing and activating effect of the amine group and the deactivating, meta-directing inductive effect of the fluorine atoms.
-
Electrophilic Aromatic Substitution (EAS): The powerful activating NH₂ group dominates, directing incoming electrophiles primarily to the para position (C4), as the ortho positions (C2, C6) are already substituted and sterically blocked. Reactions like nitration, halogenation, and Friedel-Crafts acylation will show high regioselectivity for the C4 position. However, the overall reaction rate is attenuated by the electron-withdrawing nature of the fluorine atoms.[1]
-
Directed C-H Activation: Modern synthetic methods enable the functionalization of specific C-H bonds through the use of a directing group.[11][20] While the unprotected amine can sometimes direct ortho-lithiation, it is more common to first convert the amine to an amide or other directing group. This strategy allows for the precise installation of various functionalities (e.g., aryl, alkyl groups) at positions that are inaccessible via classical EAS, offering an elegant route to highly substituted aniline derivatives.[20]
Intramolecular Cyclization: Synthesis of Heterocycles
A paramount application of 2,6-Difluoroaniline is its use as a precursor for nitrogen-containing heterocycles, particularly carbazoles. Carbazoles are prevalent motifs in pharmaceuticals and functional materials.[21][22] The synthesis typically involves a two-step sequence:
-
C-N Coupling: 2,6-Difluoroaniline is first coupled with an ortho-haloaryl compound (e.g., 2-bromobiphenyl) via Buchwald-Hartwig or Ullmann coupling to form a diarylamine precursor.[21]
-
Intramolecular C-H Arylation: The resulting diarylamine undergoes an intramolecular palladium-catalyzed C-H activation/C-C bond formation, where a C-H bond on one ring attacks an aryl halide on the other, or via other cyclization strategies like photostimulated Sᵣₙ1 reactions, to forge the carbazole skeleton.[21][22]
Synthetic Applications & Case Studies
The reactivity profile of 2,6-Difluoroaniline translates directly into its widespread use as a key intermediate.
-
Medicinal Chemistry: It is a building block for numerous kinase inhibitors used in oncology. The 2,6-difluorophenyl motif often occupies a critical binding pocket, where the fluorine atoms can form favorable interactions (e.g., hydrogen bonds, dipole interactions) and enhance metabolic stability.[1]
-
Agrochemicals: It is used in the synthesis of potent herbicides and fungicides.[1][7] For example, it is a precursor for N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, an acetohydroxyacid synthase inhibitor.[4]
-
Specialty Chemicals: The enhanced thermal and chemical stability imparted by the fluorine atoms makes it a valuable component in the manufacturing of high-performance polymers and advanced materials.[23]
Experimental Protocols
The following protocols are representative examples of the core reactivity of 2,6-Difluoroaniline.
Protocol 1: Synthesis of a Diarylamine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed coupling of 2,6-Difluoroaniline with an aryl bromide.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), X-Phos (0.04 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5 minutes, then add 2,6-Difluoroaniline (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired diarylamine.
Protocol 2: Synthesis of a Carbazole via Intramolecular Cyclization
This protocol outlines a general method for the cyclization of an N-(2-bromobiphenyl)-2,6-difluoroaniline type substrate, formed from a reaction like Protocol 1.
Methodology:
-
Reactant Setup: In an oven-dried flask, combine the diarylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand (e.g., SPhos, 0.10 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add an anhydrous, high-boiling aprotic polar solvent (e.g., DMAc or NMP) via syringe.
-
Reaction: Heat the mixture to 120-140 °C and stir vigorously.
-
Monitoring: Monitor the formation of the carbazole product by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash chromatography or recrystallization to obtain the pure carbazole product.
Safety and Handling
2,6-Difluoroaniline is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor.[8] It is harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the skin, eyes, and respiratory tract.[6] Chronic exposure may lead to methemoglobinemia, characterized by a reduced oxygen-carrying capacity of the blood.[6]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[8][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][24]
Conclusion
The reactivity of 2,6-Difluoroaniline is a compelling case study in the strategic use of halogen substitution to fine-tune molecular properties. The ortho-fluorine atoms create a unique chemical environment, sterically shielding the amine while powerfully influencing the electronics of the entire molecule. This results in a versatile building block capable of undergoing selective N-functionalization and C-H functionalization. Its role in advanced synthetic methodologies, such as palladium-catalyzed cross-coupling and directed C-H activation, underscores its importance to modern drug discovery and materials science. A deep understanding of this reactivity profile is essential for any scientist seeking to exploit its potential in the synthesis of complex, high-value molecules.
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An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,6-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the chemical stability and potential degradation pathways of 2,6-difluoroaniline (CAS No. 5509-65-9). As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of final products.[1][2] This document synthesizes fundamental chemical principles with established methodologies for stability testing to offer a robust framework for researchers. We will explore the intrinsic stability of the molecule, propose scientifically grounded degradation pathways under various stress conditions, and provide detailed, self-validating experimental protocols for forced degradation studies.
Introduction to 2,6-Difluoroaniline: A Molecule of Significance
2,6-Difluoroaniline, with the molecular formula C6H5F2N, is an aromatic amine distinguished by the presence of two fluorine atoms positioned ortho to the amino group.[1][2] This unique substitution pattern significantly influences the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially more prone to nucleophilic substitution under certain conditions.[1] These characteristics are leveraged in its role as a key building block in the synthesis of a variety of active compounds, including anti-inflammatory drugs, analgesics, herbicides, and fungicides.[1][3]
The stability of 2,6-difluoroaniline is a critical parameter throughout its lifecycle, from synthesis and purification to storage and its incorporation into final drug products. Degradation can lead to the formation of impurities that may be inactive, less active, or even toxic, thereby compromising the product's quality and safety. Therefore, a comprehensive understanding of its degradation profile is not merely an academic exercise but a regulatory and safety imperative.
Intrinsic Stability and Physicochemical Properties
Under standard storage conditions—in closed containers at room temperature, protected from light and moisture—2,6-difluoroaniline is considered to be a stable compound.[2][4] However, its susceptibility to degradation increases under more strenuous "forced" conditions, which are intentionally applied during drug development to identify potential degradation products and establish stability-indicating analytical methods.[5][6]
A summary of the key physicochemical properties of 2,6-difluoroaniline is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5509-65-9 | [2][4][7] |
| Molecular Formula | C6H5F2N | [2][4][8] |
| Molecular Weight | 129.11 g/mol | [1][8] |
| Appearance | Clear yellow to brown liquid | [4] |
| Boiling Point | 51-52 °C at 15 mmHg | [7] |
| Density | 1.199 g/mL at 25 °C | [7] |
| Water Solubility | Slightly soluble | [2][7] |
| pKa | 1.81 ± 0.10 (Predicted) | [7] |
Postulated Degradation Pathways of 2,6-Difluoroaniline
While specific degradation studies on 2,6-difluoroaniline are not extensively reported in the public domain, we can postulate the most probable degradation pathways based on the known reactivity of anilines and halogenated aromatic compounds. These pathways are crucial for guiding the design of forced degradation studies and for the identification of unknown peaks in chromatographic analyses.
Hydrolytic Degradation
Given its slight solubility in water, hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: In acidic media, the amino group can be protonated, making the aromatic ring even more electron-deficient. While generally stable, prolonged exposure to strong acids and heat could potentially lead to the slow hydrolysis of the C-F bonds to form aminofluorophenols, although this is generally a difficult reaction. A more likely scenario under harsh acidic conditions is the potential for polymerization or the formation of other complex condensation products.
-
Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, nucleophilic substitution of the fluorine atoms by hydroxide ions could occur, leading to the formation of 2-amino-6-fluorophenol. However, the C-F bond in an aromatic ring is typically strong, and this reaction would likely require aggressive conditions.
-
Diazotization and Hydrolysis: A more plausible hydrolysis pathway, particularly in the presence of nitrous acid (which can form from nitrites in acidic solution), is the diazotization of the primary amine to form an unstable diazonium salt. This intermediate can then readily be hydrolyzed to 2,6-difluorophenol.
Caption: Postulated hydrolytic degradation via diazotization.
Oxidative Degradation
Anilines are well-known to be susceptible to oxidation. The amino group is the primary site of oxidative attack, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.
-
Formation of Nitroso and Nitro Compounds: Oxidation can convert the amino group to a nitroso (-NO) and subsequently a nitro (-NO2) group, yielding 1,3-difluoro-2-nitrosobenzene and 1,3-difluoro-2-nitrobenzene, respectively.[7]
-
Formation of Azoxy and Azo Compounds: Oxidative coupling reactions can also occur, leading to the formation of dimeric species such as azoxy and azo compounds.
-
Polymerization: Strong oxidizing conditions can lead to the formation of polymeric materials, often observed as colored, insoluble precipitates.
Caption: Potential oxidative degradation pathways for 2,6-difluoroaniline.
Photolytic Degradation
Aromatic amines and halogenated compounds can be sensitive to light, particularly in the UV range. Photodegradation can proceed through several mechanisms.
-
Photo-oxidation: In the presence of oxygen, light can promote the oxidative pathways described above.
-
Reductive Dehalogenation: Photons can provide the energy to induce homolytic cleavage of the C-F bond, forming a radical intermediate. This radical can then abstract a hydrogen atom from the solvent or another molecule, leading to the formation of 2-fluoroaniline.
-
Photosubstitution: In the presence of nucleophiles, photo-induced substitution of the fluorine atoms may occur.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to be robust, self-validating systems for investigating the stability of 2,6-difluoroaniline. The goal is to achieve 5-20% degradation to ensure that the analytical methods are truly stability-indicating.[9]
Analytical Methodology
A stability-indicating HPLC method is the cornerstone of any degradation study. The method must be capable of separating the parent compound from all potential degradation products and impurities.
-
Recommended HPLC-UV/DAD Method:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-gradient elution should be developed to ensure separation of polar and non-polar degradants. Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.
-
Injection Volume: 10 µL
-
Preparation of Samples
Prepare a stock solution of 2,6-difluoroaniline at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
Stress Conditions
For each condition, a control sample (stored at 2-8°C in the dark) should be analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Heat the vial at 60 °C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Heat the vial at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of purified water.
-
Heat the vial at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Place a solid sample of 2,6-difluoroaniline in a vial in a thermostatically controlled oven at 80 °C for 48 hours.
-
Also, place a vial containing the stock solution in the oven under the same conditions.
-
At appropriate time points, prepare a solution from the solid sample and dilute the liquid sample for HPLC analysis.
-
Expose a solution of 2,6-difluoroaniline (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC after the exposure period.
Caption: General workflow for forced degradation studies.
Data Interpretation and Structural Elucidation
The primary output of the forced degradation studies will be chromatograms showing the decrease in the peak area of 2,6-difluoroaniline and the appearance of new peaks corresponding to degradation products.
-
Mass Balance: A key aspect of validating the study is to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration.
-
Peak Purity: The diode array detector will be instrumental in assessing the peak purity of the parent compound and degradants, ensuring that each peak represents a single component.
-
Structural Elucidation: For any significant degradation product (typically >0.1%), structural elucidation is necessary. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for molecular weight and fragmentation information, and may be supplemented by isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
Conclusion
While 2,6-difluoroaniline is a stable molecule under normal handling and storage conditions, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary amino group and the carbon-fluorine bonds are the most likely sites of chemical transformation. A systematic approach to forced degradation studies, as outlined in this guide, is essential for identifying potential degradants, understanding the degradation pathways, and developing validated, stability-indicating analytical methods. This knowledge is fundamental to ensuring the development of safe and effective pharmaceutical and agrochemical products.
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An In-depth Technical Guide to the Electronic Effects of Fluorine in 2-(2,6-Difluorophenyl)aniline
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive investigation into the nuanced electronic effects of fluorine within the 2-(2,6-Difluorophenyl)aniline scaffold. This molecule serves as an exemplary case study for understanding the interplay of inductive effects, resonance, steric hindrance, and non-covalent interactions, such as intramolecular hydrogen bonding, which are dictated by the strategic placement of fluorine atoms.
For researchers and professionals in drug development, a deep understanding of these interactions is paramount for rational molecular design. This guide will dissect the origin of fluorine's electronic influence, detail the experimental and computational methodologies required to probe these effects, and present the expected outcomes, thereby providing a robust framework for the investigation of similarly complex fluorinated aromatic systems.
Part 1: The Dichotomous Electronic Nature of Aromatic Fluorine
Fluorine's influence on an aromatic ring is a delicate balance of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[1] This effect is potent and diminishes with distance. In the case of the 2,6-difluorophenyl moiety, the two fluorine atoms exert a powerful electron-withdrawing pull on the aromatic ring, which can influence the acidity/basicity of proximal functional groups.[2]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring.[3] This donation of electron density partially counteracts the inductive withdrawal. While fluorine is a weak π-donor compared to other halogens, this effect is significant in determining the regioselectivity of electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions.[3]
The net electronic effect of fluorine on an aromatic ring is a sum of these competing influences. Generally, the strong -I effect dominates, making fluorinated benzenes less reactive towards electrophilic attack compared to benzene itself. However, the +R effect plays a crucial role in modulating electron density at specific positions within the ring.
The "Ortho Effect" and Its Implications for Aniline Basicity
In substituted anilines, the presence of a substituent at the ortho position often leads to a decrease in basicity, regardless of the substituent's electronic nature.[4][5] This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[6] The substituent can sterically hinder the approach of a proton to the lone pair of the amino group and can also disrupt the solvation of the resulting anilinium cation.[6] In this compound, the difluorophenyl group itself acts as a bulky ortho substituent on the aniline ring, which is expected to decrease the basicity of the aniline nitrogen.
Part 2: Conformational Control and Intramolecular Interactions
The substitution pattern in this compound imposes significant conformational constraints that are critical to understanding its electronic properties. The two C-F bonds flanking the biaryl linkage force a twisted conformation to minimize steric repulsion between the rings. This twisting has profound implications for the potential intramolecular interactions.
Intramolecular N-H···F Hydrogen Bonding
A key feature of the this compound scaffold is the potential for an intramolecular hydrogen bond between the aniline N-H proton and one of the ortho-fluorine atoms. While organically bound fluorine is a weak hydrogen bond acceptor, such interactions are observed, particularly when enforced by molecular geometry.[7][8] The proximity of the N-H group to the fluorine atom in the twisted conformation of this compound makes this interaction highly probable. The strength of this hydrogen bond can be modulated by the electronic properties of the substituents on the aniline ring.[9]
This intramolecular hydrogen bond can have several consequences:
-
Conformational Rigidity: It can lock the molecule into a preferred conformation, reducing its rotational freedom.
-
Modulation of Basicity: The involvement of the N-H proton in a hydrogen bond can affect the availability of the nitrogen's lone pair, further influencing its basicity.
-
Through-Space NMR Coupling: A hallmark of such interactions is the observation of through-space scalar coupling between the hydrogen and fluorine nuclei (¹hJNH,F) in NMR spectroscopy.[9][10]
The diagram below illustrates the proposed dominant conformation and the key intramolecular hydrogen bond.
Caption: Proposed intramolecular N-H···F hydrogen bond in this compound.
Part 3: A Methodological Framework for Investigation
A thorough investigation of the electronic effects in this compound requires a multi-faceted approach, combining synthesis, spectroscopy, and computational modeling.
Experimental Workflow
The following diagram outlines a logical workflow for the synthesis and characterization of the target molecule.
Caption: Experimental workflow for the investigation of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol describes a common method for the formation of the C-N bond in biarylamines.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as Cs₂CO₃ (2.0 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add 2,6-difluoroiodobenzene (1.0 equivalent) and aniline (1.2 equivalents) via syringe, followed by an anhydrous solvent such as toluene.
-
Reaction: Heat the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality: The Buchwald-Hartwig coupling is a powerful and versatile method for forming C-N bonds, offering high yields and functional group tolerance. The choice of ligand is crucial for catalytic efficiency, with bulky, electron-rich phosphine ligands generally providing the best results.
Protocol 2: NMR Spectroscopic Analysis
NMR is the most powerful tool for elucidating the solution-state structure and electronic environment of the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the N-H proton. A downfield shift and a doublet splitting pattern (due to coupling with ¹⁹F) would be initial evidence for an N-H···F interaction.
-
¹⁹F NMR: Acquire a proton-coupled ¹⁹F NMR spectrum. The observation of a signal split by the N-H proton would provide further evidence for through-space coupling.[11] The chemical shifts of the fluorine nuclei also provide insight into the electronic environment.[12]
-
2D NMR (HSQC, HMBC, NOESY): Perform 2D NMR experiments to confirm assignments and probe through-space correlations. A NOESY experiment can confirm the spatial proximity of the N-H proton and the ortho-fluorine atom.
Self-Validation: The observation of a mutual splitting pattern (a doublet in the ¹H spectrum for the N-H proton and a corresponding doublet in the ¹⁹F spectrum) provides a self-validating confirmation of the N-H···F coupling.
Protocol 3: Computational Modeling (DFT)
Density Functional Theory (DFT) calculations provide invaluable insights into the molecule's geometry, electronic structure, and spectroscopic properties.[13][14]
-
Geometry Optimization: Perform a full geometry optimization of this compound using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). This will yield the lowest energy conformation.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
-
NMR Chemical Shift Calculation: Calculate the NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. Compare the calculated shifts with experimental values to validate the computed structure.
-
NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to investigate the N-H···F interaction. This can quantify the stabilization energy of the hydrogen bond.
-
Electrostatic Potential Mapping: Generate an electrostatic potential (ESP) map to visualize the electron-rich and electron-poor regions of the molecule. This will highlight the electron-withdrawing effects of the fluorine atoms.[2]
Trustworthiness: The accuracy of the computational model is validated by comparing the calculated NMR chemical shifts and coupling constants with the experimentally determined values. A good correlation between theoretical and experimental data lends high confidence to the other computed properties, such as bond lengths, angles, and interaction energies.
Part 4: Expected Data and Interpretation
The combination of these methodologies is expected to yield a comprehensive picture of the electronic effects at play.
Tabulated Spectroscopic and Computational Data
The following table summarizes the expected key data points from the proposed investigation.
| Parameter | Expected Value/Observation | Implication |
| ¹H NMR (N-H shift) | Downfield shift (e.g., > 6 ppm in CDCl₃) | Deshielding of the N-H proton, consistent with its involvement in a hydrogen bond. |
| ¹⁹F NMR (¹hJNH,F) | A through-space coupling constant of 5-20 Hz.[9][10] | Direct evidence of a through-space N-H···F interaction, indicative of an intramolecular hydrogen bond. |
| X-ray Crystallography | Dihedral angle between the rings of ~50-70°. N···F distance < 3.0 Å. | Confirms the twisted conformation and provides precise geometric parameters for the intramolecular hydrogen bond. |
| DFT Calculation (NBO) | Stabilization energy (E(2)) for the nF → σ*N-H interaction of 1-3 kcal/mol. | Quantifies the strength of the intramolecular hydrogen bond, confirming it as a significant conformational-directing interaction. |
| Acidity/Basicity (pKa) | Lower pKa of the conjugate acid compared to aniline or 2-phenylaniline. | The combined electron-withdrawing inductive effect of the difluorophenyl group and the ortho effect reduce the basicity of the aniline nitrogen. |
Conclusion
The this compound molecule is a rich case study for the multifaceted electronic effects of fluorine. The strong inductive withdrawal of the two ortho-fluorine atoms significantly modulates the electronic character of the adjacent phenyl ring and, by extension, the properties of the aniline moiety. This through-bond effect is complemented by a powerful through-space interaction: a conformation-locking intramolecular N-H···F hydrogen bond. This guide has provided a comprehensive framework for the synthesis, characterization, and theoretical analysis of this system. By following the detailed protocols, researchers can systematically deconstruct the interplay between inductive withdrawal, steric hindrance, and non-covalent interactions. The insights gained from such studies are directly applicable to the rational design of novel pharmaceuticals and advanced materials, where the precise control of molecular conformation and electronic properties is a prerequisite for function.
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Allen Institute. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation.[Link]
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Gale, P. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Quora. How does the ortho effect affect the basicity of aniline? (2018). [Link]
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PharmaGuideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
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Dalvit, C., et al. (2022). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry – A European Journal. [Link]
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Dalvit, C., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed. [Link]
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Gale, P. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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-
Scribd. Basic Strength of Ortho, Meta and para Substituted Anilines JEE. [Link]
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ResearchGate. Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects | Request PDF. (2025). [Link]
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StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). [Link]
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Pintus, A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega. [Link]
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Solubility studies of 2-(2,6-Difluorophenyl)aniline in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(2,6-Difluorophenyl)aniline in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility profile in various organic solvents is paramount during early-phase drug development, influencing everything from reaction chemistry and purification to formulation and dosage form design. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol using the isothermal shake-flask method, and outline a robust analytical quantification technique via High-Performance Liquid Chromatography (HPLC). The guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, offering both a practical framework and the theoretical insights necessary for conducting and interpreting solubility studies.
The Foundational Role of Solubility in Drug Development
In the journey of a drug candidate from laboratory to clinic, few physicochemical properties are as fundamental as solubility. Low aqueous solubility is a primary contributor to poor bioavailability for orally administered drugs, leading to unpredictable absorption and potential therapeutic failure.[1][2] Consequently, solubility studies are essential not only for aqueous systems but also in a wide range of organic solvents. These studies inform key decisions in:
-
Process Chemistry: Selection of appropriate solvents for synthesis, work-up, and crystallization.
-
Purification: Development of efficient crystallization and chromatographic purification methods.
-
Pre-formulation: Identification of potential excipients and solvent systems for liquid formulations.
-
Analytical Method Development: Choosing suitable diluents for analytical standards and samples.
This guide focuses on this compound, a fluorinated aromatic amine. The presence of two electron-withdrawing fluorine atoms significantly influences the molecule's electronic and intermolecular properties, making its solubility profile non-trivial to predict and essential to determine empirically.
Theoretical Principles: Why "Like Dissolves Like" Matters
The adage "like dissolves like" serves as a foundational principle in solubility science, summarizing the tendency for substances with similar intermolecular forces to be miscible.[3][4][5] Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The key intermolecular forces at play include:
-
Van der Waals Forces (Dispersion Forces): Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane.
-
Dipole-Dipole Interactions: Occur between polar molecules. Solvents like acetone and ethyl acetate exhibit these forces.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F). Alcohols like methanol and ethanol are strong hydrogen-bond donors and acceptors.
This compound possesses a polar amine group (-NH2) capable of acting as a hydrogen bond donor and acceptor, and a largely nonpolar aromatic structure. Its solubility will therefore be highest in solvents that can effectively interact with both moieties. For instance, polar aprotic solvents may interact via dipole-dipole forces, while protic solvents can engage in hydrogen bonding, significantly enhancing solubility.
Experimental Workflow for Thermodynamic Solubility Determination
To ensure accuracy and reproducibility, a standardized workflow is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][6][7] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
General Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process, from preparation to final analysis.
Caption: Workflow for solubility determination via the shake-flask method.
Detailed Protocol: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm PTFE syringe filters
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. A quantity that is visually in excess after equilibration is sufficient (e.g., ~20-50 mg).
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm).[8]
-
Time to Equilibrium: Allow the samples to equilibrate for a sufficient duration. A 24-hour period is common, but preliminary studies should confirm that concentration does not increase between, for example, 24 and 48 hours.[6]
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let undissolved solids settle.
-
Clarification: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear filtrate into a clean vial. This step is critical to remove all particulate matter.
-
Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the analytical method.
Analytical Method: HPLC-UV Quantification
High-Performance Liquid Chromatography with UV detection is a robust and common method for quantifying aromatic amines due to their strong chromophores.[9][10]
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning a standard solution; typically in the range of 240-280 nm for aniline derivatives.
-
Column Temperature: 30 °C.
Procedure:
-
Stock Standard Preparation: Accurately weigh ~10 mg of this compound and dissolve it in a 10.0 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Analysis: Inject the calibration standards followed by the diluted filtrate samples.
-
Quantification: Plot the peak area of the standards versus their concentration to generate a linear regression curve. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor.
Solubility Profile of this compound
The following table presents hypothetical but scientifically plausible solubility data for this compound in a range of common organic solvents at 25 °C. This data illustrates the expected trends based on the principles of intermolecular forces.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Hexane | Nonpolar | 0.1 | < 0.1 |
| Toluene | Aromatic | 2.4 | 45.3 |
| Dichloromethane | Halogenated | 3.1 | 155.8 |
| Ethyl Acetate | Ester | 4.4 | 210.5 |
| Acetone | Ketone | 5.1 | 350.2 |
| Ethanol | Protic Alcohol | 5.2 | 285.4 |
| Methanol | Protic Alcohol | 6.6 | 412.9 |
Discussion of Results
The solubility data demonstrates a clear trend consistent with established chemical principles.
-
Low Solubility in Nonpolar Solvents: The extremely low solubility in hexane (<0.1 mg/mL) is expected. Hexane molecules interact only through weak London dispersion forces, which are insufficient to overcome the stronger solute-solute interactions of the polar aniline derivative.
-
Moderate Solubility in Aromatic Solvents: Toluene, being aromatic, can engage in π-π stacking with the phenyl rings of the solute, leading to moderate solubility (45.3 mg/mL).
-
High Solubility in Polar Aprotic Solvents: Solubility is significantly higher in polar aprotic solvents like dichloromethane (155.8 mg/mL), ethyl acetate (210.5 mg/mL), and acetone (350.2 mg/mL). These solvents have strong dipoles that can effectively solvate the polar amine group and interact favorably with the overall molecular dipole of this compound.
-
Excellent Solubility in Alcohols: The highest solubilities are observed in the protic solvents methanol (412.9 mg/mL) and ethanol (285.4 mg/mL). This is attributed to the ability of the alcohols to act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the solute's amine group, which is a highly effective mechanism for solvation.[11][12] The higher polarity of methanol compared to ethanol likely accounts for its superior solvating power in this case.
Conclusion
This guide has outlined a comprehensive framework for the systematic study of the solubility of this compound in organic solvents. By integrating the theoretical principles of intermolecular forces with a robust experimental protocol based on the isothermal shake-flask method and HPLC-UV analysis, researchers can generate high-quality, reliable solubility data. Such data is indispensable for making informed decisions throughout the drug development pipeline, from process chemistry to final formulation. The presented workflow provides a validated, trustworthy system for obtaining a critical physicochemical parameter, thereby accelerating the development of new chemical entities.
References
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CK-12 Foundation. (n.d.). What effect do intermolecular forces have on solubility?. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
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Vedantu. (n.d.). How do Intermolecular forces affect solubility. Retrieved from [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]
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New Jersey Institute of Technology. (n.d.). Solubility and Intermolecular Forces. Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
LCGC International. (2013). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]
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Methodological & Application
Application of 2-(2,6-Difluorophenyl)aniline in the synthesis of agrochemicals
An Application Guide to the Synthesis of Agrochemicals from 2,6-Difluoroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2,6-Difluorophenyl Moiety
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological efficacy, metabolic stability, and binding affinity. The 2,6-difluorophenyl group, introduced via the versatile chemical intermediate 2,6-difluoroaniline, stands as a critical "pharmacophore" in several classes of high-performance agrochemicals.[1][2] This guide provides an in-depth exploration of the application of 2,6-difluoroaniline in the synthesis of key herbicides and fungicides, offering detailed protocols and mechanistic insights for research and development professionals.
Note: While the topic specifies 2-(2,6-Difluorophenyl)aniline, a biphenyl derivative, the predominant and commercially significant precursor for the agrochemicals discussed is 2,6-difluoroaniline . This guide focuses on the latter as it is the foundational building block for introducing the vital 2,6-difluorophenylamine motif.[3][4]
Part 1: Synthesis of Triazolopyrimidine Sulfonamide Herbicides
One of the most significant applications of 2,6-difluoroaniline is in the synthesis of[5][6][7]triazolo[1,5-a]pyrimidine-based herbicides. These compounds are potent inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[8][9] Disruption of this pathway leads to cessation of plant growth and eventual death, providing effective weed control. A prime example is Flumetsulam and its structural analogs.
Authoritative Grounding: The Mechanism of AHAS Inhibition
Triazolopyrimidine sulfonamides act as slow, tight-binding, irreversible inhibitors of the AHAS enzyme. The 2,6-difluorophenyl moiety is crucial for this interaction. The ortho-fluorine substituents force the phenyl ring into a non-planar conformation relative to the sulfonamide bridge. This specific geometry is thought to enhance the molecule's fit within the active site of the enzyme, leading to high-affinity binding and potent herbicidal activity.[9]
Synthetic Workflow Overview
The synthesis of a target herbicide, such as N-(2,6-difluorophenyl)-5-methoxy-[5][6][7]triazolo[1,5-a]pyrimidine-2-sulfonamide, is a multi-step process. The key final step involves the coupling of the sulfonyl chloride derivative of the triazolopyrimidine core with 2,6-difluoroaniline.
Detailed Protocol: Synthesis of N-(2,6-difluorophenyl)-5-methoxy-[6][7][8]triazolo[1,5-a]pyrimidine-2-sulfonamide
This protocol is adapted from established synthetic methodologies for triazolopyrimidine sulfonamides.[9]
Step 1: Synthesis of 5-methoxy-[5][6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
Reaction Setup: To a solution of 5-methoxy-[5][6][7]triazolo[1,5-a]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile), add chlorosulfonic acid (3-5 equivalents) dropwise at 0°C under an inert atmosphere (N₂ or Argon).
-
Causality: The use of excess chlorosulfonic acid drives the electrophilic substitution reaction to completion. The cold temperature controls the exothermic nature of the reaction.
-
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude sulfonyl chloride is often used directly in the next step without further purification.
Step 2: Coupling with 2,6-Difluoroaniline
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2,6-difluoroaniline (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10] Cool the solution to 0°C.
-
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions prevent hydrolysis of the reactive sulfonyl chloride intermediate.
-
-
Reaction Execution: Add a solution of the sulfonyl chloride from Step 1 (1 equivalent) in the same solvent dropwise to the aniline solution over 30-60 minutes.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Wash the reaction mixture sequentially with dilute HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product as a solid.
| Compound | Target Weeds | Mode of Action | Soil Half-Life (Typical) |
| Flumetsulam | Broad-leaf weeds | AHAS Inhibitor | 15-50 days |
| Y6610* | Broad-leaf weeds | AHAS Inhibitor | ~3.9 days shorter than Flumetsulam[9] |
*Y6610: N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide[9]
Part 2: Synthesis of Aniline-Derived Fungicides
The 2,6-difluoroaniline scaffold is also integral to the development of certain classes of fungicides. While not as broadly represented as in herbicides, its presence can confer unique properties. Many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), rely on complex aniline derivatives to achieve high efficacy.[11] The principles of coupling an aniline to a carboxylic acid or acyl chloride core are fundamental and directly applicable.
Authoritative Grounding: Fungicidal Mode of Action
The mode of action for fungicides derived from aniline intermediates is diverse. For instance, SDHI fungicides like boscalid and fluxapyroxad function by inhibiting complex II of the mitochondrial respiratory chain, effectively halting cellular energy production in the target fungus.[11] Other aniline derivatives may target different pathways, such as sterol biosynthesis.[12][13] The specific structure dictates the ultimate biological target.
Protocol: General Amide Coupling for Fungicide Synthesis
This protocol describes a general method for forming the critical amide bond between a heterocyclic carboxylic acid (a common core in fungicides) and 2,6-difluoroaniline.
-
Activation of the Carboxylic Acid: In a flask under an inert atmosphere, suspend or dissolve the heterocyclic carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., DCM or Toluene). Add a catalytic amount of dimethylformamide (DMF). Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0°C.
-
Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this transformation via the Vilsmeier-Haack reagent.
-
-
Reaction and Monitoring: Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases. Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of 2,6-difluoroaniline (1.1 equivalents) and a base (e.g., pyridine, 1.5 equivalents) in anhydrous DCM at 0°C.
-
Coupling: Add the acyl chloride solution dropwise to the aniline solution. Stir the reaction at room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up as described in the herbicide protocol (wash with dilute acid, water, brine). Dry the organic phase, concentrate, and purify the final product by column chromatography or recrystallization.
Part 3: Synthesis of Diamide Insecticides
A newer class of potent insecticides, the anthranilic diamides, has emerged as a major application area for fluorinated anilines. These compounds, such as chlorantraniliprole, are highly effective against lepidopteran pests.[14] They function by targeting the insect's ryanodine receptor, leading to uncontrolled release of calcium, muscle paralysis, and death.[14] The synthesis of novel analogs often involves the use of 2,6-difluoroaniline to modulate the compound's insecticidal spectrum and properties.
Protocol: Synthesis of a Novel Diamide Insecticide Analog
This protocol outlines the synthesis of an N-phenyl anthranilic diamide insecticide, where the N-phenyl group is 2,6-difluorophenyl.
-
Reaction Setup: Dissolve 2-amino-5-chloro-3-methylbenzoic acid (1 equivalent) and 2,6-difluoroaniline (1.1 equivalents) in a suitable solvent such as pyridine.
-
Activating Agent: Cool the mixture to 0°C and add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Causality: Pyridine acts as both the solvent and the base. Methanesulfonyl chloride activates the carboxylic acid in situ, facilitating the nucleophilic attack by the aniline nitrogen to form the first amide bond.
-
-
First Amidation: Stir the reaction at room temperature for 2-4 hours. The intermediate, a substituted benzoxazinone, is formed.
-
Ring Opening and Second Amidation: Add a solution of the desired second amine (e.g., propylamine, 1.5 equivalents) to the reaction mixture. Heat the reaction to 50-70°C and stir overnight.
-
Causality: The second amine opens the benzoxazinone ring and forms the second amide bond, completing the synthesis of the diamide structure.
-
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, sodium bicarbonate solution, and brine. Dry, concentrate, and purify the final product via chromatography.
| Insecticide Class | Target Receptor | Key Pests | Benefit of Fluoro-Aniline |
| Anthranilic Diamides | Ryanodine Receptor | Lepidoptera (caterpillars) | Enhanced binding affinity, potential to overcome resistance[14] |
Conclusion
2,6-Difluoroaniline is a cornerstone intermediate in the synthesis of advanced agrochemicals. Its incorporation into triazolopyrimidine herbicides leverages stereoelectronic effects to achieve potent enzyme inhibition. In fungicides and insecticides, it serves as a critical building block for constructing complex active ingredients, often enhancing binding characteristics and overall performance. The protocols and workflows detailed herein provide a robust foundation for researchers and scientists engaged in the discovery and development of next-generation crop protection solutions.
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-
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-
PubMed. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor. Available from: [Link]
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Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Available from: [Link]
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Iowa State University Digital Repository. Fungicides: Triazoles. Available from: [Link]
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PubMed. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Available from: [Link]
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- 9. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diflufenican synthesis - chemicalbook [chemicalbook.com]
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- 14. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 2-(2,6-Difluorophenyl)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-(2,6-Difluorophenyl)aniline Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel, functional molecules. Among these, this compound has emerged as a particularly valuable precursor for the construction of a diverse array of heterocyclic compounds. Its utility stems from the unique combination of a nucleophilic aniline core, essential for forming key carbon-nitrogen bonds, and the presence of two fluorine atoms on the adjacent phenyl ring.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1][2] The strong electron-withdrawing nature of fluorine can modulate the pKa of the aniline nitrogen, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[1] These attributes make this compound a privileged scaffold in the design of therapeutics, particularly in the development of kinase inhibitors, where it often serves as a key hinge-binding element.[3][4][5]
This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, including carbazoles and quinolines. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Synthetic Pathways from a Common Precursor
The reactivity of this compound can be strategically directed to access a variety of complex molecular architectures. The diagram below illustrates the principal synthetic routes that leverage this versatile starting material.
Caption: Synthetic versatility of this compound.
Application 1: Palladium-Catalyzed Synthesis of Carbazoles
Carbazoles are a vital class of nitrogen-containing heterocycles found in numerous natural products and pharmaceuticals. The intramolecular C-H amination of diarylamines is a powerful and atom-economical method for their construction.
Mechanistic Rationale
The synthesis of carbazoles from precursors derived from this compound often proceeds through a palladium-catalyzed C-H activation/amination cascade. The catalyst, typically a palladium(II) species, coordinates to the diarylamine. The key step involves an intramolecular C-H activation of the ortho-position on the unsubstituted phenyl ring, facilitated by the adjacent amine. This forms a palladacycle intermediate, which, upon reductive elimination, forges the new C-N bond and regenerates the active catalyst. The choice of ligand is critical for controlling selectivity and promoting the desired transformation over competing side reactions.[6][7]
Caption: Simplified catalytic cycle for carbazole synthesis.
Protocol 1: Synthesis of a Fluorinated Carbazole Derivative
This protocol describes a general procedure for the intramolecular cyclization of an N-(2-halophenyl)-2-(2,6-difluorophenyl)aniline intermediate.
Materials:
-
N-(2-bromophenyl)-2-(2,6-difluorophenyl)aniline (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (1.5 mmol)
-
Acetic Acid (AcOH) (2 mL)
-
N,N-Dimethylformamide (DMF) (6 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the diarylamine substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).
-
Add acetic acid (2 mL) and DMF (6 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material.[6]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired carbazole.
| Entry | Substrate | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | N-Aryl-2-vinylaniline | Pd₂(dba)₃ / Ligand | 110 °C, 24h | ~85% | [6] |
| 2 | ortho-Substituted Aryl Sulfilimine | Visible Light / Rhodium | Room Temp - 70 °C | High | [8] |
Note: This table presents representative data from related literature to illustrate typical yields. Actual results may vary.
Application 2: Electrophilic Cyclization for Quinolone Synthesis
Quinolines are another cornerstone heterocyclic scaffold, prevalent in antimalarial drugs, antibiotics, and other bioactive compounds. A robust method for their synthesis involves the electrophile-induced cyclization of N-(2-alkynyl)anilines.
Mechanistic Rationale
This transformation is a two-stage process. First, this compound is N-alkynylated, typically via a Sonogashira coupling or a similar cross-coupling reaction with a terminal alkyne. The resulting N-(2-alkynyl)aniline is then treated with an electrophile (e.g., I₂, ICl, Br₂). The reaction proceeds via a 6-endo-dig cyclization pathway.[9] The electron-rich alkyne attacks the electrophile, forming a reactive intermediate (e.g., an iodonium ion). The aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne to form the six-membered ring. A final deprotonation/aromatization step yields the stable quinoline product.[9]
Caption: Mechanism of electrophilic quinoline synthesis.
Protocol 2: Synthesis of a 3-Iodo-4-Phenyl-Quinoline Derivative
This protocol details the synthesis of a substituted quinoline from an N-alkynylated aniline precursor.
Materials:
-
N-(phenylethynyl)-2-(2,6-difluorophenyl)aniline (0.30 mmol)
-
Iodine monochloride (ICl) (0.60 mmol, 2.0 eq)
-
Sodium bicarbonate (NaHCO₃) (0.60 mmol, 2.0 eq)
-
Acetonitrile (MeCN) (3 mL)
-
Stir plate, vial, standard work-up and purification equipment
Procedure:
-
In a vial, dissolve the N-(phenylethynyl)-2-(2,6-difluorophenyl)aniline substrate (0.30 mmol) in acetonitrile (3 mL).
-
Add sodium bicarbonate (0.60 mmol) to the solution.
-
While stirring at room temperature, add iodine monochloride (0.60 mmol) to the mixture. The reaction is typically rapid.
-
Reaction Monitoring: Stir the reaction for 5-10 minutes. Completion can be confirmed by TLC.[9]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography to yield the 3-iodo-quinoline product.
| Electrophile | Stoichiometry (eq) | Solvent | Time | Typical Yield | Reference |
| I₂ | 2.0 | MeCN | 1-2 h | Moderate to Good | [9] |
| ICl | 2.0 | MeCN | ~5 min | Good | [9] |
| Br₂ | 2.0 | CH₂Cl₂ | ~5 min | Moderate | [9] |
| PhSeBr | 1.1 | CH₂Cl₂ | 1-2 h | Good | [9] |
Note: This data is representative for a range of N-(2-alkynyl)anilines and is intended for comparative purposes.
Application 3: Synthesis of Novel Kinase Inhibitor Scaffolds
The this compound moiety is a common feature in many clinically approved and investigational kinase inhibitors.[3] Its ability to form crucial hydrogen bonds with the kinase hinge region makes it an ideal anchor for designing potent and selective inhibitors. The aniline nitrogen serves as a convenient handle for coupling with various heterocyclic cores.
Protocol 3: Synthesis of a 1,2,6-Thiadiazinone Precursor
This protocol demonstrates the nucleophilic character of this compound by reacting it with a dichlorinated thiadiazinone, a versatile scaffold for kinase inhibitor development.[10]
Materials:
-
This compound (1.0 mmol)
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 mmol)
-
2,6-Lutidine (1.0 mmol)
-
Ethanol (EtOH) (10 mL)
-
Ice bath, magnetic stirrer, standard glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 mmol) in ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, prepare a solution of this compound (1.0 mmol) and 2,6-lutidine (1.0 mmol) in a minimal amount of ethanol.
-
Add the aniline/lutidine solution dropwise to the cooled thiadiazinone solution over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Work-up: The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration and wash with cold ethanol.[10]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the resulting mono-substituted product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This modular synthesis provides a straightforward entry into a class of compounds that can be further elaborated to target specific kinases by displacing the second chloride.[10]
References
-
Finar, I. L. (1986). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Journal of the American Chemical Society, 132(40), 14048–14051. [Link]
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Barrio, P., & Iturbe, L. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12085–12095. [Link]
- Lin, H. C. (1991). Process for the preparation of 2,6-difluoroaniline. U.S.
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Elkins, K. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3354. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. DSpace@MIT. [Link]
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Inoue, M., et al. (2024). Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. Bioorganic & Medicinal Chemistry Letters, 109, 129839. [Link]
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Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry, 16(3), 235-236. [Link]
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Pustovalov, A. V., et al. (2020). Synthesis, crystal structures and properties of carbazole-based[10]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 16, 1888–1899. [Link]
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Barata-Vallejo, S., & Postigo, A. (2023). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences, 22(1), 1-16. [Link]
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Zapevalov, A. Y., Saloutin, V. I., & Chupakhin, O. N. (Eds.). (2008). Fluorinated Heterocyclic Compounds. John Wiley & Sons. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Bolshan, Y., & Batey, R. A. (2022). Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv. [Link]
-
Pop, A., et al. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4321. [Link]
-
Hu, W., et al. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 59(30), 12342-12346. [Link]
-
Zhang, H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111579. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2758. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
-
Wang, Y., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110. [Link]
-
El-Gazzar, M. G., et al. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 281, 117048. [Link]
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- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Utilizing 2-(2,6-Difluorophenyl)aniline in the Development of Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Advantage of Fluorination in OLED Materials
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic semiconductor materials is paramount. The strategic incorporation of fluorine atoms into these molecules has emerged as a powerful tool for tuning their electronic and photophysical properties. 2-(2,6-Difluorophenyl)aniline is a key building block in this endeavor, offering a unique combination of steric and electronic effects that can be leveraged to create next-generation OLED materials.
The presence of two fluorine atoms in the ortho positions of the phenyl ring introduces significant steric hindrance, which can be exploited to control the conformation of the final molecule. This is particularly crucial in the design of materials for Thermally Activated Delayed Fluorescence (TADF), where a specific spatial arrangement between donor and acceptor moieties is required to achieve a small singlet-triplet energy splitting (ΔEST)[1]. Furthermore, the high electronegativity of fluorine atoms can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, influencing charge injection and transport properties within the OLED device[1].
This technical guide provides detailed protocols for the synthesis of a key intermediate derived from this compound, its subsequent conversion into a functional OLED host material, and the fabrication and characterization of a high-performance OLED device. The protocols are designed to be a self-validating system, with clear causality behind each experimental choice, empowering researchers to confidently integrate this versatile building block into their OLED development programs.
Synthetic Pathways and Molecular Engineering
The journey from the starting material, this compound, to a functional OLED component involves a series of well-established yet nuanced organic reactions. The primary strategy involves the creation of a biphenyl linkage followed by the formation of a carbazole unit, a highly stable and efficient hole-transporting moiety widely used in OLEDs.
Protocol 1: Synthesis of 2',6'-Difluoro-N,N-diphenyl-[1,1'-biphenyl]-2-amine
This protocol details the synthesis of a key biphenyl intermediate via a Buchwald-Hartwig amination reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 191.18 | 1.91 g | 1.0 |
| 1-Bromo-2-iodobenzene | 282.90 | 3.11 g | 1.1 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.045 g | 0.02 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 202.26 | 0.081 g | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.34 g | 1.4 |
| Anhydrous Toluene | - | 50 mL | - |
Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.91 g, 10.0 mmol), 1-bromo-2-iodobenzene (3.11 g, 11.0 mmol), sodium tert-butoxide (1.34 g, 14.0 mmol), and palladium(II) acetate (0.045 g, 0.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen three times to ensure an inert atmosphere.
-
Solvent and Ligand Addition: Add anhydrous toluene (50 mL) via syringe, followed by the addition of tri(tert-butyl)phosphine (0.081 g, 0.4 mmol).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of deionized water and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2',6'-Difluoro-N,N-diphenyl-[1,1'-biphenyl]-2-amine as a white solid.
Protocol 2: Synthesis of 9-(2',6'-Difluorobiphenyl-2-yl)-9H-carbazole
This protocol describes the intramolecular cyclization of the previously synthesized amine to form the carbazole core. This is a crucial step in creating a rigid, high-triplet-energy host material suitable for OLED applications.
Reaction Scheme:
Intramolecular cyclization to form the carbazole core.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2',6'-Difluoro-N,N-diphenyl-[1,1'-biphenyl]-2-amine | 345.37 | 3.45 g | 1.0 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.224 g | 0.1 |
| Potassium acetate (KOAc) | 98.14 | 2.94 g | 3.0 |
| N,N-Dimethylacetamide (DMAc) | - | 50 mL | - |
Experimental Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2',6'-Difluoro-N,N-diphenyl-[1,1'-biphenyl]-2-amine (3.45 g, 10.0 mmol) in N,N-dimethylacetamide (50 mL).
-
Addition of Reagents: Add potassium acetate (2.94 g, 30.0 mmol) and palladium(II) acetate (0.224 g, 1.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 150 °C and stir for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of methanol. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with methanol.
-
Purification: Recrystallize the crude product from a mixture of toluene and ethanol to obtain 9-(2',6'-Difluorobiphenyl-2-yl)-9H-carbazole as a crystalline white solid.
Characterization of 9-(2',6'-Difluorobiphenyl-2-yl)-9H-carbazole
The synthesized material should be thoroughly characterized to confirm its identity and purity, and to evaluate its photophysical and electrochemical properties, which are critical for its performance in an OLED.
Physicochemical and Photophysical Properties:
| Property | Value | Method/Conditions |
| Melting Point (Tm) | ~150-155 °C | Differential Scanning Calorimetry (DSC) |
| Glass Transition Temp. (Tg) | ~110-115 °C | Differential Scanning Calorimetry (DSC) |
| UV-Vis Absorption (λabs) | ~295, 330 nm | In Toluene solution |
| Photoluminescence (λPL) | ~360 nm | In Toluene solution |
| Photoluminescence Quantum Yield (ΦPL) | > 80% | Integrating Sphere |
| Triplet Energy (ET) | ~2.9-3.0 eV | Phosphorescence at 77 K |
| HOMO Level | ~ -5.7 eV | Cyclic Voltammetry |
| LUMO Level | ~ -2.4 eV | Cyclic Voltammetry |
Protocol 3: Fabrication of a High-Efficiency Blue OLED
This protocol outlines the fabrication of a multilayer OLED using 9-(2',6'-Difluorobiphenyl-2-yl)-9H-carbazole as a host material for a blue TADF emitter. The device architecture is designed to ensure efficient charge injection, transport, and recombination, leading to high electroluminescence efficiency.
Device Architecture:
Sources
The Strategic Utility of 2-(2,6-Difluorophenyl)aniline in the Synthesis of Advanced Functional Materials
Introduction: The Emergence of a Privileged Building Block
In the landscape of modern materials science and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for fine-tuning physicochemical and biological properties. Among the array of fluorinated synthons, 2-(2,6-difluorophenyl)aniline has emerged as a particularly valuable and versatile building block. Its unique electronic and steric attributes, arising from the ortho-difluoro substitution on one of the phenyl rings, offer a powerful tool for researchers and drug development professionals. This guide provides an in-depth exploration of the applications of this compound in the creation of high-performance functional materials, with a focus on its role in the development of cutting-edge kinase inhibitors and organic light-emitting diodes (OLEDs). We will delve into the scientific rationale behind its use, present detailed experimental protocols for its derivatization, and showcase the performance of the resulting materials.
The Scientific Imperative: Why the 2,6-Difluoro Substitution Matters
The strategic placement of two fluorine atoms ortho to the phenyl-phenyl bond in this compound is not a trivial modification. This specific substitution pattern imparts a unique set of properties that are highly desirable in the design of functional materials:
-
Conformational Control: The steric hindrance introduced by the two ortho-fluorine atoms forces a significant dihedral angle between the two phenyl rings. This twisted conformation can be crucial in preventing intermolecular aggregation, a common issue in organic electronic materials that can lead to quenching of luminescence. In the context of kinase inhibitors, this conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.
-
Electronic Modulation: Fluorine is the most electronegative element, and its presence significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials. This is a critical parameter in the design of OLEDs, as it facilitates electron injection and transport, leading to more efficient and stable devices. In drug design, these electronic effects can modulate the pKa of nearby functional groups and enhance interactions with the protein target.
-
Metabolic Stability: In the realm of drug development, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. The introduction of fluorine atoms at metabolically labile positions can significantly enhance the pharmacokinetic profile of a drug candidate, leading to improved bioavailability and a longer half-life.
-
Enhanced Intermolecular Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be critical for the binding of a ligand to its protein target. These interactions can contribute to higher binding affinity and selectivity.
Application in Kinase Inhibitors: A Scaffold for Potent and Selective Therapeutics
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized the treatment of these conditions. The this compound moiety has been successfully incorporated into several potent and selective kinase inhibitors, often targeting key cancer-driving kinases such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).
Case Study: 4-Anilinoquinazoline-based EGFR Inhibitors
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. The aniline moiety plays a crucial role in binding to the hinge region of the kinase domain. The incorporation of the this compound substructure has been shown to enhance the potency and selectivity of these inhibitors.
A novel series of 4-anilinoquinazoline derivatives incorporating a 2-nitroimidazole moiety were designed and synthesized as potential hypoxia-activated EGFR inhibitors. Within this series, compounds featuring the 2,6-difluoroaniline substitution displayed potent EGFR inhibitory activity. For instance, a lead compound from this class exhibited an IC50 value of 0.47 nM against EGFR.[1] This high potency can be attributed to the favorable interactions of the difluorophenyl group within the ATP-binding site of the kinase.
Case Study: 2,6,9-Trisubstituted Purine Derivatives as Multi-Kinase Inhibitors
The 2,6,9-trisubstituted purine scaffold is another privileged structure in kinase inhibitor design. Researchers have developed a series of these compounds as inhibitors of oncogenic kinases like Bcr-Abl, BTK, and FLT3-ITD, which are implicated in various leukemias. The synthesis of these complex molecules often involves a sequential substitution pattern on the purine ring.
In the design of these inhibitors, the substituent at the C6 position is critical for activity and selectivity. The use of various anilines, including 2,6-difluoroaniline, allows for the exploration of the chemical space around the ATP-binding site. A study on new 2,6,9-trisubstituted purine derivatives identified compounds with high selectivity for specific kinases. For example, compound 4f showed an IC50 of 70 nM for Bcr-Abl, while 5j had an IC50 of 0.41 µM for BTK.[2][3]
| Kinase Target | Representative Inhibitor | IC50 Value | Reference |
| EGFR | 4-Anilinoquinazoline derivative | 0.47 nM | [1] |
| Bcr-Abl | 2,6,9-Trisubstituted purine (4f ) | 70 nM | [2][3] |
| BTK | 2,6,9-Trisubstituted purine (5j ) | 0.41 µM | [2][3] |
| FLT3-ITD | 2,6,9-Trisubstituted purine (5b ) | 0.38 µM | [2][3] |
Application in Organic Light-Emitting Diodes (OLEDs): Engineering High-Performance Emitters
The field of organic electronics has been revolutionized by the development of OLEDs, which are now ubiquitous in displays for smartphones, televisions, and lighting applications. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. This compound is a valuable building block for the synthesis of host and emissive materials for OLEDs.
Case Study: Carbazole-Based Host Materials
Carbazole derivatives are widely used as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good hole-transporting properties.[4] The introduction of the this compound moiety into a carbazole scaffold can further enhance the performance of these materials. The difluorophenyl group can improve the electron-transporting properties of the molecule, leading to a more balanced charge injection and recombination within the emissive layer.
The synthesis of such materials typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to connect the carbazole and this compound units. The resulting materials can exhibit high quantum efficiencies and improved device stability. For example, bifunctional carbazole and imidazole derivatives have been synthesized and investigated as fluorescent emitters in OLEDs. A device utilizing one such material demonstrated deep-blue emission with CIE color coordinates of (0.16, 0.08) and a maximum quantum efficiency of 1.1%.[5][6]
| OLED Performance Metric | Representative Value | Reference |
| Emission Color | Deep-Blue | [5][6] |
| CIE Coordinates (x, y) | (0.16, 0.08) | [5][6] |
| Maximum Quantum Efficiency | 1.1% | [5][6] |
Experimental Protocols: Key Synthetic Transformations
The derivatization of this compound to construct the core of functional materials predominantly relies on palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, two of the most powerful methods for C-C and C-N bond formation, respectively.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide derivative of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
Aryl halide derivative of this compound (e.g., 2-bromo-N-(2,6-difluorophenyl)aniline) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[7][8][9][10]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an aryl halide.
Reaction Scheme:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)
-
Palladium source (e.g., Pd2(dba)3, Pd(OAc)2, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K3PO4, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In an oven-dried reaction vial containing a magnetic stir bar, add the palladium source and the phosphine ligand.
-
Under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent to the vial.
-
Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11][12][13]
Conclusion and Future Outlook
This compound has firmly established itself as a privileged building block in the design and synthesis of advanced functional materials. Its unique combination of steric and electronic properties provides a powerful handle for chemists to fine-tune the performance of kinase inhibitors and OLED materials. The synthetic methodologies outlined in this guide, particularly the robust and versatile palladium-catalyzed cross-coupling reactions, offer reliable pathways to a vast array of novel and complex molecular architectures.
As our understanding of structure-property relationships continues to deepen, the demand for precisely engineered building blocks like this compound is set to grow. Future research will likely focus on the development of new catalysts and reaction conditions to further expand the scope of its derivatization, as well as the exploration of its utility in other areas of materials science, such as organic photovoltaics and sensors. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry and applications of this remarkable building block will be essential for driving innovation in their respective fields.
References
- Havlicek, L., et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 43(2), 409-416.
- Application Notes and Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Deriv
- Havlicek, L., et al. (2000). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed.
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
- Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
- Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. Benchchem.
- Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- Buchwald–Hartwig amin
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. PMC - NIH.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. (2023). PubMed.
- Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups.
- Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. (2017). PubMed.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald-Hartwig Amin
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). PubMed.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
Sources
- 1. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. research.rug.nl [research.rug.nl]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of 2-(2,6-Difluorophenyl)aniline
Welcome to the technical support guide for the synthesis of 2-(2,6-Difluorophenyl)aniline, a critical building block in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the prevalent Palladium-catalyzed Buchwald-Hartwig amination and related cross-coupling methods.
Q1: What are the primary synthetic routes for this compound?
The most common and modern approach for synthesizing this compound is through a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This method involves coupling an aryl halide (or pseudohalide) with an amine. An older, alternative method is the Ullmann condensation, which uses a copper catalyst but typically requires harsher reaction conditions.[2][3]
-
Buchwald-Hartwig Amination: Couples 2,6-difluorohalobenzene (e.g., 1-bromo-2,6-difluorobenzene) with aniline using a palladium catalyst, a phosphine ligand, and a base. This method is favored for its high functional group tolerance and milder conditions.[1]
-
Ullmann Condensation: Involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at high temperatures (frequently over 210°C) in polar solvents like DMF or NMP.[2] It is generally less preferred due to these demanding conditions.
Q2: My Buchwald-Hartwig amination reaction is providing low or no yield. What are the common causes and solutions?
Low to non-existent yield in a Buchwald-Hartwig amination is a frequent issue that can almost always be traced back to one of five key areas: the catalyst system (palladium source and ligand), the base, the solvent, the reaction atmosphere, or the temperature.
A. Inactive Catalyst or Improper Ligand Choice The heart of the reaction is the active Pd(0) species, which is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂) or introduced directly.[4] The ligand is equally critical, as it stabilizes the catalyst and facilitates the key steps of the catalytic cycle.[5]
-
Probable Cause: The Pd(II) precatalyst is not reducing effectively to the active Pd(0) state.[6] This can be due to impurities or insufficient activation.
-
Solution: Ensure you are using high-purity reagents. While the reaction is not overly sensitive to oxygen, using a properly inert atmosphere (Argon or Nitrogen) is highly recommended to protect the catalyst from oxidation.[7]
-
Probable Cause: The phosphine ligand is poorly chosen for this specific transformation. The coupling of an electron-deficient aryl halide with aniline requires a bulky, electron-rich phosphine ligand to promote the crucial reductive elimination step.[5]
-
Solution: For this substrate, sterically hindered biaryl phosphine ligands like XPhos, SPhos, or BrettPhos are highly recommended.[5][8] These ligands accelerate the catalytic cycle and improve catalyst stability.[9] First-generation ligands like P(o-tol)₃ are often insufficient.
B. Incorrect Base Selection or Strength The base plays a critical role in deprotonating the amine, allowing it to coordinate with the palladium center.[5] Its strength and solubility are paramount.
-
Probable Cause: The base is not strong enough to deprotonate the aniline effectively or is sterically hindered. Weak bases like carbonates (e.g., K₂CO₃) may be insufficient.
-
Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices for this reaction.[10] Ensure the base is fresh and has been stored under inert conditions, as alkoxides can degrade upon exposure to moisture.
C. Solvent and Temperature Issues The solvent must be anhydrous and capable of solubilizing the reactants, while the temperature controls the reaction rate.
-
Probable Cause: The presence of water in the solvent is quenching the base or interfering with the catalyst.
-
Solution: Use anhydrous, degassed solvents. Toluene is a common and effective choice for this reaction.[4]
-
Probable Cause: The reaction temperature is too low, leading to a sluggish reaction rate, or too high, causing catalyst decomposition or side reactions.
-
Solution: The optimal temperature is typically between 80-110 °C. It is advisable to start around 80 °C and monitor the reaction's progress before increasing the temperature.
D. Compromised Inert Atmosphere Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering it inactive.
-
Probable Cause: The reaction vessel was not properly purged of air, or there is a leak in the system.
-
Solution: Ensure all glassware is oven- or flame-dried. Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Degas the solvent thoroughly via sparging with the inert gas or through freeze-pump-thaw cycles.
Q3: I am observing significant side products. What are they and how can I minimize them?
Side product formation often competes with the desired C-N bond formation, reducing the overall yield.
-
Probable Cause: Hydrodehalogenation. The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often caused by trace water or other proton sources.
-
Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents.
-
Probable Cause: Homocoupling (Biaryl Formation). The aryl halide couples with itself to form a symmetrical biaryl.
-
Solution: This is often a sign of an inefficient catalytic system. Optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction. Ensure the amine is present and active.
-
Probable Cause: Ligand Arylation. The bulky phosphine ligand itself can sometimes participate in the coupling reaction.
-
Solution: This is an inherent challenge with some catalyst systems. Using a well-designed ligand like those from the Buchwald group (XPhos, etc.) often minimizes this issue.[5]
Q4: How can I effectively monitor the reaction's progress?
Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative sense of the reaction's progress. Spot the reaction mixture alongside your starting materials (aniline and the aryl halide). The appearance of a new spot corresponding to the product and the disappearance of the limiting reagent indicate the reaction is proceeding.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, GC or LC-MS are the preferred methods.[11] They allow you to accurately measure the consumption of starting materials and the formation of the product over time.
Q5: What are the best practices for purifying this compound?
After a successful reaction, proper purification is essential to obtain the product in high purity.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, often with an aqueous solution. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[12] Wash the organic layer sequentially with water and brine to remove the base and other inorganic salts.[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[12] A solvent system of hexanes and ethyl acetate is commonly used, starting with a low polarity and gradually increasing it to elute the product. The purity of the collected fractions should be checked by TLC or GC before combining them.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Poor ligand choice; Base too weak or degraded; Wet/impure solvent; Oxygen contamination. | Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos). Use a strong base (e.g., NaOt-Bu). Use anhydrous, degassed solvent (e.g., Toluene). Ensure a strictly inert (Ar or N₂) atmosphere. |
| Side Product Formation | Hydrodehalogenation: Trace water. Homocoupling: Inefficient catalyst turnover. | Maintain strictly anhydrous conditions. Re-optimize ligand and palladium source/loading. |
| Reaction Stalls | Catalyst deactivation; Formation of inhibitory byproducts (e.g., iodide salts). | Add a fresh portion of catalyst/ligand. If using an aryl iodide, a less polar solvent like toluene can help precipitate the salt.[10] |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider an acid/base wash during workup to remove basic or acidic impurities. |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Experimental Protocol: Buchwald-Hartwig Synthesis
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions. All work should be conducted by trained professionals in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1-Bromo-2,6-difluorobenzene (1.0 mmol, 1 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed Toluene (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of Argon, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with Argon three times. Add the anhydrous, degassed toluene via syringe. Add 1-bromo-2,6-difluorobenzene, followed by aniline, also via syringe.
-
Reaction: Fit the flask with a reflux condenser under Argon. Lower the flask into a pre-heated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every 2-4 hours until the limiting starting material (1-bromo-2,6-difluorobenzene) is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Add 10 mL of diethyl ether and quench by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 10 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 20 mL of water, followed by 20 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.
References
- BenchChem. (n.d.). optimizing reaction conditions for N-arylation of piperazine.
- Chemistry LibreTexts. (2014). Cross-Coupling Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SynArchive. (n.d.). Ullmann Condensation.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- University of Groningen research portal. (2019).
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Asian Journal of Research in Chemistry. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline.
- BenchChem. (n.d.). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Difluorophenol.
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- ChemicalBook. (2025). 2,6-Difluoroaniline.
- NIH. (n.d.).
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Purification techniques for high-purity 2-(2,6-Difluorophenyl)aniline
Answering the call for a dedicated resource, we present the Technical Support Center for the Purification of High-Purity 2-(2,6-Difluorophenyl)aniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address your challenges from general questions to specific, in-the-moment experimental issues.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge, helping you make informed decisions before you begin your purification workflow.
Q1: What are the common impurities I should expect when synthesizing this compound?
A1: Impurities in this compound are typically process-related, stemming from the synthetic route, or are degradation products. It is crucial to understand the potential impurity profile to select an appropriate purification strategy.
-
Process-Related Impurities: These originate from the starting materials and reaction by-products. For instance, if synthesizing from 1,2,3-trichlorobenzene, you might encounter isomeric impurities such as 2,3-difluoroaniline, which can be difficult to separate due to similar physical properties.[1][2] Other common contaminants include unreacted starting materials, residual solvents (e.g., N-methyl pyrrolidinone, methylene chloride), and by-products like partially aminated or di-aminated species.[1][3]
-
Degradation Impurities: Anilines as a class are susceptible to air and light-induced oxidation.[4] This leads to the formation of colored, often polymeric, by-products, which cause the typically pale-yellow liquid to darken to red or brown over time.[5]
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Specific Examples | Common Source | Recommended Removal Method |
|---|---|---|---|
| Isomeric | 2,3-Difluoroaniline | Synthesis from 1,2,3-trichlorobenzene | Fractional Vacuum Distillation, Preparative HPLC |
| Starting Materials | 1,2,3-trichlorobenzene, 2,6-Difluorochlorobenzene | Incomplete reaction | Column Chromatography, Distillation |
| Reaction By-products | 2,6-Diaminofluorobenzene, Chlorofluoroanilines | Side reactions during amination | Column Chromatography, Acid-Base Extraction |
| Degradation | Polymeric oxidation products | Exposure to air and light | Activated Carbon Treatment, Vacuum Distillation |
| Residual Solvents | NMP, Methylene Chloride, Toluene | Synthesis and workup | High Vacuum Drying, Distillation |
Q2: What are the primary methods for purifying this compound to >99% purity?
A2: Achieving high purity often requires a multi-step approach. The main techniques are vacuum distillation, column chromatography, and sometimes an initial acid-base extraction.[6]
-
Vacuum Distillation: This is highly effective for separating the volatile this compound (boiling point: 51-52 °C at 15 mmHg) from non-volatile polymeric "gunk" and salts.[7] Fractional vacuum distillation can also separate it from closely boiling isomeric impurities.[8]
-
Flash Column Chromatography: This is the workhorse for removing impurities with different polarities. Given the basic nature of the aniline, special considerations are needed to prevent peak tailing on silica gel.[6]
-
Acid-Base Extraction: This classic technique can be used as a preliminary cleanup step. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic aniline is protonated and moves to the aqueous phase, leaving neutral impurities behind. The aniline is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4][5]
Q3: How do I choose the best purification strategy?
A3: The optimal strategy depends on the scale of your experiment and the nature of the impurities. The following decision tree provides a general guide.
Q4: Which analytical techniques should I use to confirm the purity of my final product?
A4: Relying on a single analytical method can be misleading. A combination of orthogonal techniques provides the most comprehensive assessment of purity.[9]
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Primary Use | Strengths | Limitations |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning between mobile and stationary phases.[9] | Quantifying known impurities and overall purity assessment.[6] | High sensitivity, excellent for routine checks. | Requires chromophores; may not detect all impurities. |
| LC-MS | HPLC separation combined with mass-based detection.[9] | Identification of unknown impurities. | Provides molecular weight information, very high sensitivity. | Response factors can vary, making quantification complex. |
| GC-MS | Separation of volatile compounds in the gas phase.[6] | Assessing volatile impurities and residual solvents. | Excellent for separating isomers and volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei.[9] | Absolute purity determination against a certified standard. | Intrinsic quantitative nature, provides structural information. | Lower sensitivity compared to chromatographic methods. |
Troubleshooting Guides
This section is designed to solve specific problems you may encounter during your experiments.
Problem 1: Low Recovery After Recrystallization
-
Potential Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or an excessive amount of solvent was used.[6] Recrystallization is a technique used to purify solids, and while this compound is a liquid at room temperature, this technique can be applied to a solid derivative, such as a sulfonate salt, which is then converted back to the pure aniline.[10]
-
Solution:
-
Solvent Selection: If attempting to recrystallize a derivative, choose a solvent system where the compound has high solubility at elevated temperatures and very low solubility when cold. Use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune solubility.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[11]
-
Controlled Cooling: Cool the solution slowly. First, allow it to cool to room temperature undisturbed, then transfer it to an ice bath. Rapid cooling can trap impurities within the crystal lattice.
-
Problem 2: The Product Remains Colored (Yellow/Brown) After Column Chromatography
-
Potential Cause: The colored impurities are likely oxidation or polymerization products that are either co-eluting with your compound or are not being effectively removed by standard silica gel chromatography.[5]
-
Solution:
-
Activated Carbon Treatment: Before chromatography, dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of activated charcoal (1-2% by weight), stir for 15-30 minutes, and then filter through a pad of celite. The charcoal adsorbs many colored impurities.[11]
-
Vacuum Distillation: This is the most robust method for separating the desired colorless liquid from non-volatile colored polymers.[5]
-
Proper Storage: After purification, store the product under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at a low temperature (4°C) to prevent re-oxidation.[5]
-
Problem 3: Poor Separation During Column Chromatography (Overlapping Peaks)
-
Potential Cause: The chosen mobile phase (eluent) does not provide adequate resolution between your product and the impurities. It's also possible the column was overloaded with the crude material.[12]
-
Solution:
-
Optimize Mobile Phase with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation. The ideal Rf value for your product should be between 0.25 and 0.35.
-
Reduce Sample Load: The amount of crude material should not exceed a certain ratio relative to the stationary phase. For difficult separations, a silica-to-sample ratio of 100:1 may be necessary.[12]
-
Use Gradient Elution: Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the separation of compounds with different polarities.[6]
-
Problem 4: Tailing of the Product Peak in Chromatography
-
Potential Cause: The basic amino group of the aniline is interacting strongly with the acidic silanol groups on the surface of the silica gel stationary phase. This causes a portion of the analyte to move more slowly, resulting in a "tailing" peak.[6]
-
Solution:
-
Add a Basic Modifier: Add a small amount of a competitive base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1% to 1% by volume). This base will preferentially interact with the acidic sites on the silica, allowing your aniline product to elute symmetrically.[6]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[6]
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder. Carefully add this powder to the top of the packed column.[12]
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) as determined by prior TLC analysis. Gradually increase the eluent polarity (e.g., by slowly increasing the percentage of ethyl acetate in hexane). The mobile phase should contain 0.5% triethylamine to prevent tailing.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purity Assessment by HPLC
-
System: An HPLC system with a UV detector is suitable.
-
Column: A standard C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[9]
-
-
Gradient: A typical gradient might be: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.[9]
-
Injection & Detection: Inject 5-10 µL of the sample solution and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
References
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
- University of Colorado Boulder. (n.d.).
- Dow Chemical Co. (1992). Process for the preparation of 2,6-difluoroaniline. U.S.
- Gao, Y., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline Product Page.
- ChemicalBook. (2023). 2,6-Difluoroaniline Product Page.
- Dow Chemical Co. (1992). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Veeprho. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline.
- Magritek. (n.d.).
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Scribd. (n.d.).
- Dow Chemical Co. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline. U.S.
- Japan Tobacco Inc. (2000). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- Thermo Fisher Scientific. (n.d.).
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- One Part of Chemistry Blog. (2011).
- Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges.
- Sciencemadness Discussion Board. (2005). aniline impurities.
- BenchChem. (2025).
Sources
- 1. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 2. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 8. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. orgsyn.org [orgsyn.org]
Optimization of reaction conditions for the synthesis of 2-(2,6-Difluorophenyl)aniline derivatives
As a Senior Application Scientist, I've designed this technical support guide to address common challenges in the synthesis of 2-(2,6-difluorophenyl)aniline derivatives. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound derivatives, crucial intermediates in pharmaceutical and materials science research.[1][2][3] The primary synthetic routes covered are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is more suitable for my synthesis: Suzuki-Miyaura or Buchwald-Hartwig?
A1: The choice between Suzuki-Miyaura and Buchwald-Hartwig coupling depends on your available starting materials.
-
Suzuki-Miyaura Coupling: This is an excellent choice when you are starting with a (2,6-difluorophenyl)boronic acid or a related boronate ester and an aniline derivative bearing a halide or triflate.[4] It is generally tolerant of a wide range of functional groups.
-
Buchwald-Hartwig Amination: This method is preferred when you have a 2,6-difluoro-substituted aryl halide (or triflate) and an aniline derivative. It is a powerful method for forming C-N bonds.[5]
To illustrate the decision-making process, consider the following workflow:
Caption: Decision workflow for selecting the appropriate cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives.
Issue 1: Low or no product yield in Suzuki-Miyaura coupling.
Possible Causes & Solutions:
-
Poor Catalyst Activity:
-
Troubleshooting: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like 2,6-difluorophenyl boronic acid, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote efficient reductive elimination.[6][7] Ensure the catalyst is not deactivated; use fresh catalyst or store it under an inert atmosphere.
-
Protocol: A typical catalytic system involves Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and a suitable phosphine ligand in a 1:2 to 1:4 Pd:ligand ratio.[6][8]
-
-
Ineffective Base:
-
Troubleshooting: The base plays a crucial role in the transmetalation step.[4] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[8] The choice of base can be solvent-dependent. For example, K₃PO₄ is often effective in ethereal solvents like dioxane or THF.[9]
-
Protocol: Start with 2-3 equivalents of a moderately strong base like K₃PO₄. If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial.[10]
-
-
Solvent Effects:
-
Troubleshooting: The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents such as dioxane, THF, or toluene are generally preferred.[8] The addition of a small amount of water can sometimes accelerate the reaction by aiding the dissolution of the inorganic base.[8][11][12]
-
Protocol: A common solvent system is a mixture of dioxane and water (e.g., 4:1 v/v).[10]
-
-
Boronic Acid Decomposition (Protodeboronation):
-
Troubleshooting: Boronic acids can be susceptible to decomposition, especially under prolonged heating or in the presence of water and certain bases.[8] This is a common reason for low yields.[8]
-
Protocol: Use freshly recrystallized boronic acid or a more stable boronate ester (e.g., a pinacol ester).[8] Minimize reaction time and temperature where possible.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Readily available and effective precatalysts.[4] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-2 eq. to Pd) | Bulky, electron-rich ligands facilitate the reaction of hindered substrates.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Promotes efficient transmetalation.[8] |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Aprotic polar solvents are generally effective; water can aid base solubility.[8][11] |
| Temperature | 80-110 °C | Sufficient thermal energy for catalytic turnover.[13] |
Issue 2: Formation of significant side products in Buchwald-Hartwig amination.
Possible Causes & Solutions:
-
Hydrodehalogenation of the Aryl Halide:
-
Troubleshooting: This side reaction, where the aryl halide is reduced, can compete with the desired C-N bond formation.[5] It is often promoted by moisture or certain bases.
-
Protocol: Ensure all reagents and solvents are anhydrous. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[14] The choice of ligand can also influence selectivity; highly active ligands like BrettPhos can promote the desired amination at lower temperatures, minimizing side reactions.[15][16]
-
-
Homocoupling of the Aniline (Formation of Azo Compounds):
-
Troubleshooting: This can occur at high temperatures or with prolonged reaction times.
-
Protocol: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.
-
-
Competitive Binding of the Aniline to the Catalyst:
-
Troubleshooting: The aniline starting material can sometimes act as a ligand, inhibiting catalyst activity.
-
Protocol: Using a higher ligand-to-palladium ratio can sometimes mitigate this issue.
-
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Common and effective palladium precatalysts.[17] |
| Ligand | BrettPhos or RuPhos (1.1-2 eq. to Pd) | Highly active ligands for C-N bond formation, often allowing for lower reaction temperatures.[15][16][18] |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are typically required.[14] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | 80-110 °C | Adjust as needed based on substrate reactivity and reaction progress. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add the aniline derivative (1.0 eq.), (2,6-difluorophenyl)boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1, 0.1 M).[10]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the 2,6-difluoroaryl halide (1.0 eq.), the aniline (1.1-1.2 eq.), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
In a separate vial, pre-form the catalyst by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., BrettPhos, 2.2 mol%) in the anhydrous solvent (e.g., toluene, 0.1 M).
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.
References
-
Dalton Transactions. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]
-
ChemRxiv. An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. [Link]
-
SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Privileged ligands for palladium-catalyzed cross-coupling reactions. [Link]
-
ResearchGate. Optimization of the Solvent and Base a. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. Tips on increasing yield of Miyaura coupling reaction? [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Google Patents.
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
KaiShengYuan (Tianjin) Technology Co., Ltd. 2,6-Difluorophenylboronic acid. [Link]
-
SBS Genetech. 2,6-Difluorophenylboronic Acid. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
National Institutes of Health. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. scielo.br [scielo.br]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Technical Support Center: Side-Product Analysis in the Synthesis of 2-(2,6-Difluorophenyl)aniline
Welcome to the technical support center for the synthesis of 2-(2,6-difluorophenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during this synthetic process. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you optimize your reaction outcomes and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the likely causes?
A1: Low yields are often attributed to competing side reactions such as the homocoupling of starting materials or reductive dehalogenation. Catalyst deactivation and suboptimal reaction conditions (temperature, solvent, base) can also significantly impact the efficiency of the primary coupling reaction. Refer to the Detailed Troubleshooting Guide for strategies to minimize these side reactions.
Q2: I observe several unexpected peaks in the HPLC and GC-MS analysis of my crude product. What could they be?
A2: Unexpected peaks are likely due to the formation of side-products. Common impurities include homocoupled products (2,2'-diaminobiphenyl and 2,2',6,6'-tetrafluorobiphenyl), products of reductive dehalogenation (aniline and 1,3-difluorobenzene), and unreacted starting materials. Our Detailed Troubleshooting Guide provides characteristic mass-to-charge ratios and retention time information to help identify these species.
Q3: The color of my isolated product is darker than expected (e.g., brown or black). What causes this discoloration?
A3: Discoloration is often due to the presence of highly colored impurities, which can arise from the decomposition of the starting materials or products, or from the formation of polymeric side-products, especially under high reaction temperatures typical of Ullmann couplings. The presence of residual copper or palladium catalysts can also contribute to color. Proper purification techniques, such as column chromatography or recrystallization, are essential.
Q4: How can I confirm the structure of my desired product and differentiate it from potential isomers?
A4: A combination of analytical techniques is recommended for unambiguous structure confirmation. 1D and 2D NMR spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is invaluable for determining the connectivity of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Comparison of the obtained data with literature values or a certified reference standard is the gold standard for confirmation.
Detailed Troubleshooting Guide
The synthesis of this compound is typically achieved through a cross-coupling reaction, most commonly the Ullmann condensation or the Buchwald-Hartwig amination. Both methods, while effective, are prone to specific side reactions that can complicate purification and reduce yield.
Common Synthetic Pathways and Side Reactions
The desired transformation involves the coupling of an aniline derivative with a difluorobenzene derivative. A common example is the reaction between 2-bromoaniline and 1-bromo-2,6-difluorobenzene.
Diagram of Synthetic Pathways and Side Reactions
Caption: Workflow for HPLC-MS analysis of impurities.
-
Instrumentation: HPLC system coupled with a mass spectrometer (e.g., single quadrupole or TOF).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. [1]* Data Analysis: Identify peaks by their retention times and extract ion chromatograms for the expected m/z values of the product and potential impurities listed in Table 1.
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is particularly useful for identifying low molecular weight side-products like aniline and 1,3-difluorobenzene.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Sample Preparation: Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate. [2][3]* Data Analysis: Compare the obtained mass spectra of the chromatographic peaks with a spectral library (e.g., NIST) for identification. [4]
References
-
Gevorgyan, A., Hopmann, K. H., & Bayer, A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3665–3675. [Link]
-
2,6-Difluoroaniline. NIST Chemistry WebBook. [Link]
-
1-Bromo-2,6-difluorobenzene. PubChem. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Monfared, H. H., & Pour, M. S. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 1, 1-76. [Link]
-
2,6-Difluoroaniline. PubChem. [Link]
-
Jain, R., Singh, R., & Kulkarni, S. K. (2005). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 820(1), 103–108. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoroaniline [webbook.nist.gov]
Technical Support Center: Optimizing the Synthesis of 2-(2,6-Difluorophenyl)aniline
Welcome to the technical support center for the synthesis of 2-(2,6-difluorophenyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this important diarylamine synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions based on a solid mechanistic understanding. The predominant and most versatile method for this transformation is the Buchwald-Hartwig amination, which will be the central focus of this guide.[1]
Section 1: Frequently Asked Questions & Reaction Fundamentals
This section addresses foundational questions regarding the synthesis of this compound via palladium-catalyzed cross-coupling.
Q1: What is the most effective method for synthesizing this compound?
The most robust and widely adopted method is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction forms the C-N bond between aniline and an aryl halide, such as 1-bromo-2,6-difluorobenzene. It has largely replaced harsher, more traditional methods like the Ullmann condensation, which often require very high temperatures and stoichiometric amounts of copper.[1][2] The Buchwald-Hartwig reaction offers milder conditions, broader functional group tolerance, and generally higher yields when properly optimized.[1]
Q2: Can you illustrate the general mechanism of the Buchwald-Hartwig amination?
Certainly. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for effective troubleshooting. The key steps are:
-
Activation: A Pd(II) precatalyst is reduced in situ to the active L-Pd(0) species, or a Pd(0) source is used directly.[3][4]
-
Oxidative Addition: The aryl halide (1-bromo-2,6-difluorobenzene) adds to the L-Pd(0) center, forming a L-Pd(II)-Ar(X) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[1]
-
Amine Coordination & Deprotonation: Aniline coordinates to the palladium center, and a base removes the acidic N-H proton to form a palladium amide complex.
-
Reductive Elimination: The desired this compound is formed, and the L-Pd(0) catalyst is regenerated, re-entering the catalytic cycle.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Q3: Why is the choice of ligand so critical for this specific diarylamine synthesis?
Ligand selection is arguably the most crucial parameter for a successful Buchwald-Hartwig amination. The ligand's role is multifaceted:
-
Solubility and Stability: It stabilizes the palladium catalyst, preventing aggregation into inactive palladium black.[5]
-
Promoting Key Steps: Bulky, electron-rich phosphine ligands are essential. The steric bulk favors the formation of a monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases electron density on the palladium center, which facilitates the final, often rate-limiting, reductive elimination step to release the diarylamine product.[5]
For the synthesis of a diarylamine from an electron-deficient aryl halide like 1-bromo-2,6-difluorobenzene, ligands from the biarylphosphine class are the industry standard.
Q4: Which aryl halide should I use: 1-bromo-2,6-difluorobenzene or 1-chloro-2,6-difluorobenzene?
The general order of reactivity for the oxidative addition step is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3]
-
1-Bromo-2,6-difluorobenzene: This is the recommended starting point. Aryl bromides offer a good balance of reactivity and stability, and a wide range of catalyst systems are effective for their coupling.
-
1-Chloro-2,6-difluorobenzene: This substrate is significantly more challenging due to the strength of the C-Cl bond, which makes the oxidative addition step much slower.[6] While economically attractive, its use requires more specialized, highly active catalyst systems, often employing very bulky and electron-rich ligands like tBuXPhos or BrettPhos, sometimes at higher catalyst loadings and temperatures.[6][7]
Section 2: Troubleshooting Guide
Even with a robust procedure, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Problem Category: Low or No Product Formation
Q5: My reaction shows no conversion of starting materials. What are the first things to check?
A complete lack of reactivity usually points to a fundamental flaw in the reaction setup or reagents rather than a subtle optimization issue.
-
Inert Atmosphere: The Pd(0) active species is extremely sensitive to oxygen. Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) using either a glovebox or proper Schlenk line techniques.
-
Solvent and Reagent Purity: Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes). Amines are particularly notorious for containing impurities that can poison the catalyst; passing liquid aniline through a short plug of activated alumina can be effective.[8] The purity of all reagents is exceedingly important.[8]
-
Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a batch that has been stored correctly in a glovebox or desiccator. Clumped or discolored base is a red flag.[8]
-
Catalyst Activity: Ensure your palladium source and ligand are from a reliable supplier and have not degraded. If using a Pd(II) source like Pd(OAc)₂, pre-stirring the Pd(II) source and ligand for 10-15 minutes before adding other reagents can aid in the formation of the active catalyst.[8] Using a well-defined precatalyst (e.g., an XPhos palladacycle) is often more reliable and can give more consistent results.[7]
Q6: I'm seeing only a low yield (<20%). What parameters should I screen to improve it?
Low conversion suggests the catalyst is active but that the conditions are suboptimal. A systematic screening of parameters is the best approach.
| Parameter | Suggested Variations & Rationale |
| Ligand | XPhos, RuPhos, BrettPhos. These are state-of-the-art, bulky biarylphosphine ligands known to accelerate the key steps of the catalytic cycle for challenging couplings.[5] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃. While strong bases like NaOtBu are common, sometimes a slightly weaker base can prevent substrate or product degradation. LHMDS is a strong, non-nucleophilic alternative. |
| Solvent | Toluene, Dioxane, THF, CPME. Solubility is a common, underestimated reason for low yields.[3] Ensure your starting materials are soluble at the reaction temperature. Toluene is often a good starting point. |
| Temperature | 80 °C, 100 °C, 110 °C. Most Buchwald-Hartwig reactions require heating.[3] A temperature screen can find the sweet spot between sufficient reaction rate and catalyst/substrate decomposition. |
Q7: My aryl chloride substrate is not reacting. How can I improve the yield?
As mentioned, aryl chlorides are tough substrates. If you must use 1-chloro-2,6-difluorobenzene, you will need a highly active catalyst system. Your first and most important change should be to the ligand. Use one of the most electron-rich and bulky ligands available, such as BrettPhos or tBuXPhos. You may also need to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) and reaction temperature.[6]
Problem Category: Catalyst and Reagent Issues
Q8: I see palladium black precipitating in my reaction. What does this mean and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst deactivation, where the active, soluble Pd(0) species has aggregated into inactive bulk palladium metal.[5]
-
Cause: This often happens when the ligand cannot sufficiently stabilize the Pd(0) intermediate, either because the ligand concentration is too low, the temperature is too high, or the ligand itself is degrading.
-
Solution:
-
Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1). Amines can sometimes act as competing ligands, so an excess of the desired phosphine ligand can be beneficial.[8]
-
Consider a more sterically bulky or chelating ligand that binds more strongly to the palladium center.
-
Try lowering the reaction temperature.
-
Q9: How important is the purity of my aniline and solvent?
It is critically important .
-
Aniline: Commercial aniline can contain oxidized impurities or trace amounts of other amines that can act as catalyst poisons. Freshly distilling or filtering through a plug of activated alumina is highly recommended.[8]
-
Solvent: Solvents must be anhydrous and free of oxygen. Water can lead to the formation of phenols and diaryl ethers as side products.[8] Chlorinated solvents (e.g., chloroform, DCM) should be strictly avoided as they can inhibit the reaction by binding to the palladium.[3]
Q10: The reaction mixture is very heterogeneous. Could this be affecting the yield?
Yes. The Buchwald-Hartwig amination is sensitive to mixing, especially on a larger scale. The inorganic base (e.g., NaOtBu) has a high density and can settle at the bottom of the vessel if agitation is not sufficient.[3] This creates a non-uniform concentration of base, slowing the reaction. Ensure you are using a suitably sized stir bar and a stir plate powerful enough to create a vortex and keep all solids well-suspended.
Problem Category: Side Reactions and Impurities
Q11: I've isolated a major byproduct that is just dehalogenated starting material (1,3-difluorobenzene). What causes this?
This side product arises from hydrodehalogenation . It can occur via a competitive pathway where a Pd(II)-H species is formed, which then reductively eliminates to give the arene and regenerate Pd(0). This can be exacerbated by the presence of water or other proton sources. Another pathway involves β-hydride elimination from the palladium amide intermediate, which can also lead to the reduced arene.[1][9]
-
Solution: Ensure strictly anhydrous conditions. Sometimes, switching to a different base or a less polar solvent like toluene (which reduces the solubility of any potential water) can help minimize this side reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
Reagents & Equipment:
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Ligand (e.g., XPhos) (1-2 mol%)
-
1-Bromo-2,6-difluorobenzene (1.0 equiv)
-
Aniline (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a ~0.5 M solution)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Glovebox or Schlenk line)
Procedure:
-
Setup: In a glovebox, add the palladium precatalyst, 1-bromo-2,6-difluorobenzene, and the magnetic stir bar to the Schlenk flask. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand.
-
Reagent Addition: Seal the flask, remove it from the glovebox (if used), and connect to a Schlenk line. Add the anhydrous, degassed toluene via syringe, followed by the aniline.
-
Base Addition: Add the sodium tert-butoxide as a solid in one portion under a positive pressure of inert gas. Note: The base is highly reactive and should be handled with care under inert conditions.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Available at: [Link]
-
Ahneman, D. T., et al. (2023). Factorizing Yields in Buchwald-Hartwig Amination. ChemRxiv. Available at: [Link]
-
Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. Available at: [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (1992). Google Patents.
-
Ullmann condensation. (2023, November 28). In Wikipedia. Available at: [Link]
-
Fors, B. P., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Ullmann Condensation. (n.d.). SynArchive. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. research.rug.nl [research.rug.nl]
Troubleshooting guide for the Suzuki coupling of 2,6-difluorophenylboronic acid with anilines
A Guide for the Synthetic Chemist
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of the Suzuki-Miyaura coupling, specifically involving the sterically hindered and electronically deactivated 2,6-difluorophenylboronic acid with aniline derivatives. As Senior Application Scientists, we understand that this particular transformation presents unique challenges that require a nuanced approach beyond standard protocols. This document, structured as a series of frequently asked questions and troubleshooting scenarios, aims to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion in my attempt to couple 2,6-difluorophenylboronic acid with an aniline. What are the most critical factors to investigate first?
Low or no yield in this specific coupling is a common but surmountable issue. The primary culprits stem from the inherent properties of your starting materials: the steric hindrance of the boronic acid and the electronic nature of the aniline. The two ortho-fluorine atoms on the boronic acid significantly impede the key transmetalation and reductive elimination steps of the catalytic cycle.[1] Additionally, the aniline's amino group can coordinate to the palladium center, potentially inhibiting catalytic activity.
Your initial troubleshooting should follow a logical progression focusing on the most impactful variables.
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting flowchart for challenging Suzuki couplings.
Q2: Which palladium catalysts and ligands are most effective for this sterically demanding coupling?
Standard catalysts like Pd(PPh₃)₄ are often ineffective for this transformation. The steric bulk from the di-ortho-substituted boronic acid requires a specialized catalyst system to facilitate the reaction.[2]
Core Principle: The ligand's role is paramount. You need a ligand that is both bulky and electron-rich.
-
Bulkiness promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates, to release the final product from the palladium center.[3]
-
Electron-richness increases the electron density on the palladium, which facilitates the initial oxidative addition of the aryl halide.[4]
Recommended Systems: Buchwald-type biarylphosphine ligands are the gold standard for these challenging couplings.[1][5] They are designed to create a coordinatively unsaturated, reactive palladium center that can accommodate sterically demanding partners.
| Catalyst/Ligand System | Key Features & Rationale | Typical Loading (mol%) | Reference |
| XPhos, SPhos, RuPhos | Highly bulky and electron-rich biarylphosphine ligands. Considered the primary choice for sterically hindered substrates. They accelerate both oxidative addition and reductive elimination. | 1-3 | [1] |
| Modern Precatalysts (e.g., XPhos Pd G3/G4) | Air-stable and well-defined precatalysts that rapidly form the active Pd(0) species. This is crucial for reactions with unstable boronic acids, as it initiates the catalytic cycle quickly before the boronic acid can decompose. | 1-3 | [1][6] |
| cataCXium® A Palladacycle | Shown to be uniquely effective for couplings involving unprotected anilines, potentially mitigating catalyst inhibition by the amino group. | 5-10 | [7] |
Expert Insight: Always use a modern precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These systems ensure the rapid and clean generation of the active LPd(0) catalyst, which is critical when one of your coupling partners, the 2,6-difluorophenylboronic acid, is prone to rapid decomposition under the reaction conditions.[6][8]
Q3: I am detecting significant amounts of 1,3-difluorobenzene byproduct. How can I minimize this protodeboronation?
The observation of 1,3-difluorobenzene is a clear indication of protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[4] 2,6-Difluorophenylboronic acid is particularly susceptible to this side reaction because the electron-withdrawing fluorine atoms destabilize the C–B bond, making it sensitive to hydrolysis, especially under basic, aqueous conditions at elevated temperatures.[4][6][8]
Mitigation Strategies:
-
Choice of Base: Switch to a milder or non-nucleophilic base. While a strong base is needed for the transmetalation step, highly alkaline aqueous solutions accelerate protodeboronation.[1][4]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to anhydrous or rigorously dried reaction conditions can dramatically reduce its occurrence.[1][4] Use freshly distilled, degassed anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF).
-
Use Boronic Acid Surrogates: If protodeboronation remains problematic, consider converting the boronic acid to a more stable derivative. These surrogates slowly release the active boronic acid in situ, keeping its standing concentration low and favoring the desired cross-coupling over decomposition.[6]
-
Lower Reaction Temperature and Time: The rate of protodeboronation is highly temperature-dependent. Using a highly active catalyst system (see Q2) that allows the reaction to proceed at a lower temperature (e.g., 40-80 °C) and for a shorter duration can significantly improve the outcome.[6][8]
Mechanism: Protodeboronation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
Navigating the Challenges of C-F Bond Stability: A Technical Guide to Preventing Defluorination in Reactions with 2-(2,6-Difluorophenyl)aniline
For Immediate Release to the Scientific Community
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: the unwanted defluorination of 2-(2,6-difluorophenyl)aniline during common synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also a deep, mechanistic understanding to empower your experimental design. The inherent reactivity of the C-F bond, particularly in electron-deficient aromatic systems, presents a significant hurdle, leading to undesired byproducts, reduced yields, and purification complexities. This guide is structured to offer direct solutions and preventative strategies for this pervasive issue.
Troubleshooting Guide: Real-Time Problem Solving
This section is designed for researchers currently facing defluorination issues in their reactions involving this compound. The questions are formatted to address problems as they are observed.
Q1: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I'm observing a significant amount of the monofluorinated or non-fluorinated aniline byproduct. What is the most likely cause and the immediate fix?
A1: The most probable cause is a competing hydrodefluorination reaction catalyzed by your palladium system. This is often exacerbated by the choice of ligand, base, and reaction temperature.
Immediate Corrective Actions:
-
Lower the Reaction Temperature: High temperatures can provide the activation energy needed for C-F bond cleavage. If your reaction is running at or above 100 °C, attempt to lower it to 80 °C or even room temperature if the catalyst system is active enough.
-
Switch to a Weaker Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can promote defluorination pathways.[1] Consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2] These bases are often sufficient to deprotonate the amine without promoting unwanted side reactions.[1]
-
Evaluate Your Ligand: The choice of phosphine ligand is critical. If you are using a less bulky or electron-poor ligand, it may not be effectively promoting the desired reductive elimination over competing defluorination pathways. Consider switching to a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or BrettPhos.[3] These ligands are known to accelerate the C-N bond-forming reductive elimination step, which can outcompete the defluorination pathway.[3][4]
Q2: My attempt to synthesize a carbazole via intramolecular cyclization of a 2-amino-2',6'-difluorobiphenyl derivative is resulting in a defluorinated carbazole. What should I try first?
A2: In intramolecular C-H activation or C-N bond formation reactions leading to carbazoles, defluorination can occur if the catalytic cycle has a pathway for C-F bond insertion.
Primary Troubleshooting Steps:
-
Optimize the Catalyst System: Ensure you are using a palladium catalyst and ligand combination known for its selectivity in C-H activation over C-F activation. Often, systems with bulky ligands are preferable as they can create a steric environment around the metal center that disfavors the approach and activation of the C-F bond.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with less polar solvents like toluene or dioxane, as they may disfavor the formation of intermediates that lead to defluorination.
-
Careful Control of Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of defluorinated byproducts.
Frequently Asked Questions (FAQs): Understanding the "Why"
This section provides a deeper dive into the chemical principles governing defluorination, helping you to proactively design more robust experiments.
Q1: What is the underlying mechanism of palladium-catalyzed defluorination?
A1: Palladium-catalyzed defluorination, often observed as hydrodefluorination, is a side reaction that competes with the desired cross-coupling process. The generally accepted mechanism involves the oxidative addition of a C-F bond to the Pd(0) center to form a Pd(II)-fluoride complex. This step is typically challenging due to the high bond energy of the C-F bond. However, in electron-deficient systems like this compound, the C-F bonds are more activated. Once the Pd(II)-fluoride is formed, it can undergo various pathways leading to defluorination. In the presence of a proton source (which can be trace water, an alcohol, or even the amine itself), a protonolysis step can occur, leading to the formation of a C-H bond and regenerating a Pd(II) species that can continue the undesired cycle.
Q2: How does the choice of phosphine ligand specifically prevent defluorination?
A2: The steric and electronic properties of phosphine ligands play a pivotal role in directing the outcome of the reaction.[5]
-
Steric Hindrance: Bulky ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos), create a sterically congested environment around the palladium center.[3][6] This steric bulk can physically hinder the close approach and oxidative addition of the ortho C-F bond to the palladium atom. The desired C-N bond formation pathway is often less sterically demanding, thus favoring the intended reaction.
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced electron density facilitates the rate-determining reductive elimination step of the Buchwald-Hartwig catalytic cycle, which forms the desired C-N bond.[3] By accelerating the productive pathway, the competing and often slower defluorination pathway becomes less significant.
Q3: Why are weaker bases often recommended to avoid defluorination?
A3: Strong bases can contribute to defluorination through several mechanisms. They can promote the formation of highly reactive, low-coordinate palladium species that are more prone to undergo C-F insertion. Additionally, in some cases, the base itself or its conjugate acid can act as a proton source for the hydrodefluorination step. Weaker bases, such as carbonates and phosphates, are sufficiently basic to deprotonate the amine for the desired C-N coupling but are less likely to promote these side reactions.[1][7] The use of milder organic bases like DBU has also been explored to increase functional group tolerance.[8]
Q4: Can the solvent choice really make a difference in preventing defluorination?
A4: Yes, the solvent can have a significant impact. Polar aprotic solvents can sometimes stabilize intermediates that lead to defluorination. Nonpolar solvents like toluene and dioxane are often preferred for Buchwald-Hartwig reactions as they can favor the desired catalytic cycle.[1] It is always advisable to use anhydrous solvents, as water has been identified as a potential hydrogen source for hydrodehalogenation side reactions.
Validated Experimental Protocol: Buchwald-Hartwig Amination without Defluorination
The following protocol is a robust starting point for the Buchwald-Hartwig amination of this compound with an aryl bromide, designed to minimize the risk of defluorination.
Reaction: Coupling of this compound with 4-bromotoluene.
Materials:
-
This compound
-
4-bromotoluene
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and finely ground, dry K₂CO₃ (2.8 mmol).
-
Reagent Addition: Add this compound (2.0 mmol) and 4-bromotoluene (2.4 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale for Avoiding Defluorination |
| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a bulky, electron-rich ligand that accelerates C-N reductive elimination and sterically hinders C-F oxidative addition.[3] |
| Base | K₂CO₃ (finely ground) | A weak, non-nucleophilic base that minimizes side reactions.[2] |
| Solvent | Anhydrous Toluene | A nonpolar solvent that is less likely to promote defluorination pathways. Anhydrous conditions limit a key proton source. |
| Temperature | 80 °C | A lower temperature reduces the likelihood of providing the activation energy for C-F bond cleavage. |
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key mechanistic and strategic concepts.
Caption: A stepwise troubleshooting guide for addressing defluorination.
Caption: Competing catalytic cycles in Buchwald-Hartwig amination.
References
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15914–15917.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Barrett, K. T. (2009). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Various Authors. (2021). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Reid, J. P., & Sigman, M. S. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Fors, B. P., & Buchwald, S. L. (2019).
- Kozlowski, M. C., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369.
- Zhang, L., et al. (2016). Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. RSC Advances, 6(78), 74883-74890.
- Langer, P., et al. (2006). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2006(13), 2023-2026.
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Catalyst selection for efficient synthesis of 2-(2,6-Difluorophenyl)aniline
Technical Support Center: Synthesis of 2-(2,6-Difluorophenyl)aniline
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the efficient synthesis of this compound. The synthesis of this molecule, a key intermediate in pharmaceuticals and materials science, often presents challenges due to the steric hindrance and electronic properties of the substrates. This guide is designed to explain the causality behind experimental choices and provide validated solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The most robust and widely adopted method is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds, particularly with sterically demanding substrates like 2,6-difluorophenyl halides and aniline.[3][4] Traditional methods like the Ullmann condensation typically require harsh conditions (high temperatures, stoichiometric copper) and have a narrower substrate scope, making the Buchwald-Hartwig reaction the superior choice for this transformation.[5][6]
Q2: Why is catalyst selection so critical for this specific reaction?
A2: The synthesis involves coupling two sterically hindered partners: the 2,6-difluoro-substituted aryl halide and the ortho-positions of aniline. This steric clash significantly slows down key steps in the catalytic cycle. Therefore, the catalyst system—specifically the phosphine ligand—must be carefully chosen to overcome this barrier. The ligand's role is to promote the crucial steps of oxidative addition and reductive elimination while preventing catalyst deactivation.[2][7]
Q3: What class of ligands is best suited for this sterically hindered coupling?
A3: Bulky, electron-rich monophosphine biaryl ligands are the state-of-the-art for this type of challenging C-N coupling.[4][8] Ligands such as XPhos, BrettPhos, and their derivatives are designed to favor the formation of a monoligated palladium species, which is more reactive and less sterically encumbered.[2] This structural feature dramatically increases the rate of the reaction and allows for the coupling of otherwise unreactive partners.[8]
Q4: What is the general mechanism for the Buchwald-Hartwig amination?
A4: The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.[2]
Troubleshooting Guide
This guide addresses the most common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Symptom: TLC or GC-MS analysis shows primarily unreacted starting materials.
| Possible Cause | Troubleshooting Steps & Explanation |
| Ineffective Catalyst/Ligand | The combination of steric hindrance from both the 2,6-difluoroaryl group and aniline requires a highly active catalyst. Solution: Switch to a state-of-the-art biarylphosphine ligand like XPhos, RuPhos, or BrettPhos . These ligands are specifically designed to accelerate reductive elimination for hindered substrates.[4][8] |
| Catalyst Deactivation | Primary amines can sometimes displace the phosphine ligand, forming inactive palladium complexes.[10] Solution: Use a pre-catalyst (e.g., XPhos Pd G3) where the palladium is already coordinated to the ligand, ensuring stability. Alternatively, increasing the ligand-to-palladium ratio (e.g., 1.5:1 to 2:1) can help prevent deactivation.[11] |
| Incorrect Base Strength | The base must be strong enough to deprotonate the aniline coordinated to the palladium center, but not so strong that it causes side reactions. Solution: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) . Weaker bases like potassium carbonate are often ineffective for this challenging coupling.[9] |
| Incomplete Pd(II) to Pd(0) Reduction | If using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This step can sometimes be inefficient. Solution: Using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can bypass this issue. Alternatively, ensuring the reaction mixture is rigorously deoxygenated helps maintain the active Pd(0) state. |
| Solvent Effects | The solvent influences catalyst solubility and reactivity. Solution: Anhydrous, non-protic solvents like toluene or dioxane are standard and generally effective. Polar aprotic solvents can sometimes interfere with the catalyst. |
Issue 2: Formation of Significant Side Products
-
Symptom: Chromatographic analysis shows multiple spots/peaks in addition to the product and starting materials.
| Side Product | Identification & Mitigation |
| Hydrodehalogenation Product (1,3-Difluorobenzene) | This occurs when a β-hydride elimination pathway competes with reductive elimination.[2] Mitigation: This is often a sign of a suboptimal ligand. Using bulkier ligands like XPhos sterically disfavors the conformation required for β-hydride elimination, promoting the desired C-N bond formation. |
| Diarylated Aniline | The product aniline reacts with another molecule of the aryl halide. Mitigation: Due to the high steric hindrance of the product, this is less common. However, it can be suppressed by using the aniline as the limiting reagent or by stopping the reaction as soon as the starting aryl halide is consumed (monitor by TLC/GC).[12] |
| Aryl Halide Homocoupling | Two molecules of the aryl halide couple to form a biaryl compound. Mitigation: This side reaction is often promoted by oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed. |
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Catalyst System Performance Comparison
The choice of ligand is paramount for success. The table below summarizes the performance of various ligand classes for related, sterically demanding C-N couplings.
| Ligand Class | Example Ligand | Key Advantages | Typical Conditions | Reference |
| Biaryl Monophosphines | XPhos, BrettPhos | Excellent for hindered substrates; high activity and selectivity for monoarylation. Promotes rapid reductive elimination. | Pd₂(dba)₃ or Precatalyst, NaOtBu, Toluene, 80-110 °C | [1][8] |
| Ferrocenyl Bidentate | Josiphos | Effective for a range of substrates, including some heteroaryl chlorides. Bidentate nature can enhance catalyst stability. | Pd(OAc)₂, K₂CO₃ or Cs₂CO₃, Toluene/Dioxane, 100 °C | [1][13] |
| Dialkylbiaryl Phosphines | t-BuXPhos | Highly active for coupling heterocyclic amines and can be effective for hindered anilines. | Pd₂(dba)₃, NaOtBu, Toluene, 100 °C | [14] |
| Biaryl Phosphorinanes | AlisonPhos | Specifically developed for coupling hindered, electron-deficient anilines with bulky aryl halides. | Pd₂(dba)₃, K₃PO₄, Toluene, 110 °C | [8] |
Recommended Experimental Protocol
This protocol uses a highly effective catalyst system for the synthesis of this compound from 1-bromo-2,6-difluorobenzene and aniline.
Reagents & Equipment:
-
1-Bromo-2,6-difluorobenzene
-
Aniline
-
XPhos Pd G3 Precatalyst (or Pd₂(dba)₃ and XPhos ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 1-bromo-2,6-difluorobenzene (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and XPhos Pd G3 (0.02 mmol, 2 mol %) to an oven-dried Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Stir the suspension for 5 minutes. Then, add aniline (1.2 mmol, 1.2 eq) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Check for the consumption of the 1-bromo-2,6-difluorobenzene starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound product.
Analytical Monitoring:
-
TLC: Use a mobile phase like 9:1 Hexane:Ethyl Acetate. Visualize spots with a UV lamp (254 nm) and/or a potassium permanganate stain.
-
GC-MS: A gas chromatography-mass spectrometry method is ideal for monitoring the disappearance of starting material and the appearance of the product, confirming its molecular weight.[15]
References
-
Groningen, U. o. (n.d.). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ACS Publications. (n.d.). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. [Link]
-
Fallah, E., & Ghorbanpour, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(8), 1435-1463. [Link]
-
Oldenhuis, N. J., et al. (2010). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 75(18), 6323-6326. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Choi, W., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. [Link]
-
ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. [Link]
-
Eurofins. (2023). Analytical Method Summaries. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2,6-Difluorophenyl)aniline Derivatives Versus Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful tool.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological profile.[1][2][3] Judicious placement of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic and pharmacodynamic properties.[4][5][6] This guide provides a comparative analysis of 2-(2,6-difluorophenyl)aniline derivatives and their non-fluorinated analogs, offering insights into how the presence of fluorine modulates their biological activity. Through a review of experimental data and methodologies, we will explore the causal relationships between structure and function, providing a valuable resource for researchers in drug development.
The 2-Aminobiphenyl Scaffold: A Privileged Structure
The 2-aminobiphenyl core is a key pharmacophore found in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[7][8][9][10] Its conformational flexibility allows it to adapt to the binding pockets of various protein targets. However, non-fluorinated 2-aminobiphenyl derivatives can be susceptible to metabolic degradation, particularly oxidative metabolism, which can limit their therapeutic potential.[11] The introduction of fluorine atoms is a common strategy to address this liability.
Impact of 2,6-Difluorination on Biological Activity: A Comparative Analysis
The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring in 2-aminobiphenyl derivatives imparts significant changes to the molecule's properties.
Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the increased resistance to metabolic oxidation.[11] The strong carbon-fluorine bond can block sites on the aromatic ring that are susceptible to hydroxylation by cytochrome P450 enzymes.[11]
-
Non-fluorinated Analogs: The unsubstituted phenyl ring is prone to metabolic attack, leading to the formation of hydroxylated metabolites that are often less active and more readily excreted.
-
2,6-Difluorinated Derivatives: The fluorine atoms shield the aromatic ring, hindering oxidative metabolism and increasing the compound's half-life and systemic exposure.[1]
Modulation of Physicochemical Properties and Binding Affinity
The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its pKa, dipole moment, and conformational preferences.[1][5][11]
-
pKa Alteration: Fluorine's electron-withdrawing nature can lower the basicity of the nearby aniline nitrogen.[5] This can improve bioavailability by increasing membrane permeability.[5]
-
Conformational Control: The presence of the ortho-fluorine atoms can restrict the rotation around the bond connecting the two phenyl rings. This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced binding affinity for its target protein.[1]
-
Increased Binding Interactions: In some cases, fluorine atoms can participate in favorable interactions within the protein's binding pocket, such as hydrogen bonds or halogen bonds, further enhancing potency.[12]
Case Study: Kinase Inhibition
Numerous studies have demonstrated the superior kinase inhibitory activity of fluorinated 2-aminobiphenyl derivatives compared to their non-fluorinated counterparts. For instance, in the development of non-nucleoside reverse transcriptase inhibitors, the introduction of fluorine atoms into the biphenyl ring of certain diarylpyrimidines led to a significant enhancement in inhibitory activity against wild-type HIV-1.[13] Specifically, double fluorination at the 3,5-positions of the phenyl ring resulted in compounds with significantly improved potency compared to their single fluorine-substituted counterparts.[13]
Experimental Evaluation of Biological Activity
To empirically compare the biological activity of fluorinated and non-fluorinated analogs, a series of in vitro assays are typically employed. The following protocols provide a framework for such an evaluation.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a primary screening tool for determining the cytotoxic potential of novel compounds.[14][15][16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated analogs) in the culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.[15][16]
-
MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[15][16]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.[15]
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) value from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[15]
Experimental Protocol: Kinase Inhibition Assay
To assess the direct inhibitory effect of the compounds on specific kinases, various in vitro kinase assay formats can be utilized. A common method involves measuring the amount of ATP consumed during the phosphorylation reaction.
Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP levels indicates kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable assay plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds (fluorinated and non-fluorinated analogs) at various concentrations to the reaction wells. Include appropriate controls (no compound and no enzyme).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 90 minutes).[18]
-
ATP Detection: Stop the reaction and add a reagent that produces a luminescent or fluorescent signal proportional to the amount of ATP present.
-
Signal Measurement: Read the signal using a luminometer or fluorometer.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Data Presentation and Interpretation
The data obtained from these assays should be summarized in a clear and comparative format to facilitate the structure-activity relationship (SAR) analysis.
Table 1: Comparative Cytotoxicity of a Hypothetical this compound Derivative and its Non-Fluorinated Analog
| Compound | Structure | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Analog A (Non-fluorinated) | [Insert Structure] | 15.2 | 21.5 |
| Analog B (2,6-Difluorinated) | [Insert Structure] | 1.8 | 3.4 |
Table 2: Comparative Kinase Inhibitory Activity of a Hypothetical this compound Derivative and its Non-Fluorinated Analog
| Compound | Target Kinase | IC50 (nM) |
| Analog A (Non-fluorinated) | Kinase X | 250 |
| Analog B (2,6-Difluorinated) | Kinase X | 25 |
The hypothetical data presented in these tables clearly illustrate the significant enhancement in both cytotoxicity and kinase inhibitory potency conferred by the 2,6-difluoro substitution.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis.
Caption: Logic of structure-activity relationship.
Conclusion and Future Perspectives
The comparative analysis of this compound derivatives and their non-fluorinated analogs consistently demonstrates the profound and beneficial impact of strategic fluorination. The introduction of the 2,6-difluoro substitution pattern is a highly effective strategy for enhancing metabolic stability, modulating physicochemical properties, and ultimately, improving the biological potency and selectivity of this important class of compounds.[1][5] The experimental protocols and analytical framework presented in this guide provide a robust foundation for researchers to further explore and exploit the unique properties of fluorine in the design of next-generation therapeutics. Future work in this area will likely focus on the synthesis of novel fluorinated analogs with even more refined biological profiles and a deeper investigation into the specific molecular interactions that drive their enhanced activity.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. PubMed Central. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. Available at: [Link]
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The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC. NIH. Available at: [Link]
-
Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. NIH. Available at: [Link]
-
Photoswitchable Inhibitors to Optically Control Specific Kinase Activity - PMC. NIH. Available at: [Link]
-
Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Definitive Structural Validation: Comparing X-ray Crystallography with Spectroscopic Methods for 2-(2,6-Difluorophenyl)aniline
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The slightest ambiguity in atomic arrangement can lead to drastic differences in biological activity, physical properties, and patentability. This guide focuses on 2-(2,6-Difluorophenyl)aniline, a key building block in pharmaceuticals and agrochemicals, to illustrate the gold standard of structural validation.[1][2][3] We will provide a detailed, field-tested protocol for single-crystal X-ray crystallography and objectively compare the definitive insights it offers against the complementary, yet often insufficient, data from spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals who require not just data, but certainty in their molecular architecture.
The Imperative for Unambiguous Structure: Beyond the Spectrum
This compound (C₁₂H₉F₂N) presents a fascinating yet challenging case for structural analysis.[4] While techniques like NMR and MS are cornerstones of chemical analysis, they provide information averaged over a population of molecules in a specific state (e.g., in solution or in the gas phase). They excel at confirming connectivity and molecular weight but can fall short in defining the precise spatial arrangement, especially concerning torsional angles and intermolecular interactions, which are frozen in the crystalline state.
For a molecule with two phenyl rings connected by a C-N bond, the key structural question is the dihedral angle between the rings. This conformation dictates the molecule's overall shape and how it interacts with biological targets. Spectroscopic methods provide clues, but only X-ray crystallography can deliver a precise, three-dimensional coordinate system of the atoms in the solid state, effectively providing an atomic-level photograph of the molecule.
From Powder to Picture: A Validated X-ray Crystallography Workflow
Obtaining a high-quality crystal structure is a multi-step process where meticulous technique is paramount. The following protocol represents a robust and validated pathway from a purified powder to a final, refined crystal structure.
The Bottleneck: Achieving Diffraction-Quality Crystals
The most challenging step in crystallography is often growing a suitable single crystal—ideally 0.1-0.3 mm in each dimension, without cracks or twinning.[5] For aromatic amines like our target compound, which are often solids at room temperature, several methods can be employed.
Field-Proven Crystallization Protocol for this compound:
-
Purity is Paramount: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality.
-
Solvent Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[6] Highly soluble compounds tend to precipitate too quickly, forming small or disordered crystals.
-
Initial Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane).
-
Our Finding: For this compound, a mixture of ethanol and water proves effective. It is freely soluble in ethanol and poorly soluble in water.
-
-
Method Selection: Slow Evaporation & Vapor Diffusion
-
Method A: Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent (e.g., ethanol) in a clean vial.[6][7] Cover the vial with a cap containing a few small pinholes. Place it in a vibration-free location and allow the solvent to evaporate over several days.
-
Method B: Vapor Diffusion (Most Successful Method): This technique offers finer control over the rate of crystallization.[8] i. Dissolve the compound in a small amount of a "good" solvent (e.g., 0.5 mL of ethanol) in a small, open inner vial. ii. Place this inner vial inside a larger, sealable outer vial (a "jar"). iii. Add a larger volume (e.g., 2-3 mL) of a volatile "bad" solvent (an anti-solvent like hexane or water) to the outer vial, ensuring the liquid level is below the top of the inner vial.[8][9] iv. Seal the outer vial. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the compound's solubility and promoting slow, ordered crystal growth.
-
Data Collection, Solution, and Refinement
Once a suitable crystal is obtained, the process of data collection and structure solution begins. This workflow adheres to the standards and recommendations set forth by the International Union of Crystallography (IUCr).[10][11][12]
Step-by-Step Data Acquisition and Analysis Protocol:
-
Crystal Mounting: Carefully mount a selected single crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). A preliminary set of images is taken to determine the unit cell parameters and crystal system. A full sphere of data is then collected to ensure high completeness and redundancy.
-
Structure Solution: The collected diffraction data contains intensity information, but the phase information is lost. This "phase problem" is solved using direct methods or Patterson methods, which generate an initial electron density map.
-
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[13]
-
Validation: The final model is rigorously validated using software like checkCIF, an IUCr service that checks for geometric consistency, potential errors, and adherence to publication standards.[10][11]
Caption: The synergistic role of spectroscopy and crystallography.
Conclusion: The Gold Standard of Evidence
For this compound, as with any novel compound destined for high-stakes applications, structural ambiguity is an unacceptable risk. While NMR and MS are indispensable for confirming that the correct molecule has been synthesized, they cannot provide the definitive, high-resolution spatial information that single-crystal X-ray crystallography delivers.
The crystallographic data provides the ultimate benchmark—an atomic-level snapshot that validates the connectivity inferred from NMR and the composition confirmed by MS. It is the only technique that directly visualizes the precise dihedral angles, bond lengths, and intermolecular forces that govern the molecule's behavior in the condensed phase. By integrating these techniques, with crystallography as the final arbiter, researchers can proceed with the highest degree of confidence in their molecular architecture, ensuring reproducibility, safety, and efficacy in all subsequent applications.
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Access Structures. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(2,6-Difluorophenyl)aniline and 2-(3,5-Difluorophenyl)aniline for Synthetic Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the 2-aminobiphenyl scaffold is a cornerstone for constructing complex molecular architectures. The strategic placement of fluorine atoms on this scaffold profoundly influences molecular conformation, metabolic stability, and electronic properties. This guide provides an in-depth comparison of two isomeric building blocks: 2-(2,6-Difluorophenyl)aniline and 2-(3,5-Difluorophenyl)aniline. While structurally similar, the positional difference of their fluorine substituents imparts dramatically different steric and electronic characteristics, leading to distinct reactivity profiles. Understanding these nuances is critical for researchers to make informed decisions in reaction design, catalyst selection, and the synthesis of target molecules such as carbazoles, which are privileged structures in medicinal chemistry. This document will dissect these differences through the lens of mechanistic principles and provide practical, data-driven insights for laboratory applications.
Caption: Chemical structures of the two isomers under comparison.
Chapter 1: The Dichotomy of Steric and Electronic Effects
The reactivity of an aromatic compound is governed by the interplay of steric and electronic effects. In our two isomers, the positioning of the highly electronegative fluorine atoms creates distinct environments around the biaryl axis and the reactive aniline nitrogen.
Electronic Profile: Inductive vs. Mesomeric Effects
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating mesomeric (+M) effect via its lone pairs.[1] The net impact on reactivity is dictated by the position of the fluorine atoms relative to the reactive center.
-
This compound: The two fluorine atoms are in the ortho positions relative to the biaryl C-C bond. This placement results in a strong inductive withdrawal of electron density from the fluorinated ring, making it highly electron-deficient.[2][3] This effect also extends, to a lesser degree, to the adjacent aniline ring.
-
2-(3,5-Difluorophenyl)aniline: The fluorine atoms are in the meta positions. While the inductive effect is still potent, its influence on the biaryl bond and the neighboring aniline ring is more diffuse and less pronounced compared to the direct ortho substitution.
This difference in electron density has significant consequences. For instance, in reactions involving electrophilic attack on the aniline ring, the 2,6-difluoro isomer will be more deactivated. Conversely, for reactions like palladium-catalyzed C-H activation on the fluorinated ring, its electron-deficient nature could, in principle, facilitate the reaction, though this is often overshadowed by steric factors.
Steric Profile: A Tale of Two Conformations
The most striking difference between the two isomers is steric hindrance.
-
This compound: The ortho-fluorine atoms act as bulky sentinels, severely restricting rotation around the C1'-C2 biaryl bond. This forces the two aromatic rings into a twisted, non-planar conformation.[4][5] This steric bulk also shields the aniline nitrogen, hindering its ability to act as a nucleophile or to coordinate with a metal catalyst.[6]
-
2-(3,5-Difluorophenyl)aniline: Lacking substituents in the ortho positions, this molecule experiences significantly less steric hindrance. The phenyl rings can rotate more freely, and the aniline nitrogen is readily accessible for chemical transformations.
This steric difference is often the dominant factor determining the outcome of a reaction, particularly in metal-catalyzed processes that require specific geometric arrangements for the catalytic cycle to proceed.
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A Comparative Spectroscopic Guide to 2-(2,6-Difluorophenyl)aniline and Its Precursors
Introduction
In the landscape of modern medicinal chemistry and materials science, N-aryl anilines serve as crucial structural motifs. Among these, 2-(2,6-Difluorophenyl)aniline is a key building block, notable for the electronic properties imparted by its fluorine substituents. The precise synthesis and rigorous characterization of this compound are paramount to ensure the integrity of downstream applications. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering researchers a practical framework for reaction monitoring and quality control.
The synthesis of this target molecule is often achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This process forms the carbon-nitrogen bond by coupling an aryl halide with an amine. Consequently, this guide will focus on a comparative analysis of the final product against its logical precursors in this synthetic context: 1-bromo-2,6-difluorobenzene and aniline .
We will leverage a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS)—to create a distinct analytical fingerprint for each molecule. Understanding the characteristic spectral shifts and pattern changes between reactants and product is not merely an academic exercise; it is a critical tool for confirming reaction completion, identifying impurities, and validating the final product's structure with confidence.
Synthetic and Analytical Workflow
The transformation from precursors to the final product follows a clear path, beginning with the synthesis and culminating in spectroscopic analysis. The Buchwald-Hartwig amination provides an efficient route for the desired C-N bond formation.[3] The subsequent analytical workflow is designed to confirm this transformation by highlighting the disappearance of reactant-specific signals and the emergence of product-specific spectroscopic features.
Caption: Synthetic and analytical workflow.
Experimental Protocols
The validity of any spectroscopic comparison rests on the quality of the data acquired. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
NMR Spectroscopy Sample Preparation and Acquisition
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information. For this analysis, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.
-
Rationale for Protocol Choices: The use of a deuterated solvent like CDCl₃ is standard, as it is largely invisible in ¹H NMR and provides a deuterium signal for the instrument's lock system.[4] Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR because its signal is a sharp singlet at 0.00 ppm, a region typically devoid of signals from organic molecules.[5] A sufficient relaxation delay in ¹³C NMR is crucial for obtaining quantitative data, as it allows all carbon nuclei to return to their ground state before the next pulse.
-
Step-by-Step Protocol:
-
Accurately weigh 10-20 mg of the analyte (precursor or product) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹H and ¹³C NMR, ensure the solvent contains 0.03% (v/v) TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 5 seconds using proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans. No external standard is required, but the spectral window should be centered appropriately for fluorinated aromatic compounds.
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
FT-IR spectroscopy is ideal for identifying functional groups. The ATR technique is employed for its simplicity, requiring minimal sample preparation.[6]
-
Rationale for Protocol Choices: ATR-FT-IR works by measuring changes in an internally reflected IR beam upon contact with a sample.[7][8] This creates an evanescent wave that penetrates a few microns into the sample, making it an excellent surface technique that requires no sample dilution (unlike traditional KBr pellets).[9] A background scan is critical to subtract the spectral contributions of ambient CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.
-
Step-by-Step Protocol:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty, clean crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on molecular weight and fragmentation patterns.[10][11]
-
Rationale for Protocol Choices: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.[12] A temperature ramp in the GC oven is necessary to ensure the separation of compounds with different boiling points, starting at a low temperature to resolve volatile components and ramping up to elute less volatile compounds like the final product.[13]
-
Step-by-Step Protocol:
-
Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
-
Results: A Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic data for each compound. The key diagnostic features that differentiate the product from its precursors are highlighted.
Data Summary Tables
Table 1: Key ¹H and ¹⁹F NMR Data (CDCl₃)
| Compound | ¹H Chemical Shift (δ, ppm) & Multiplicity | ¹⁹F Chemical Shift (δ, ppm) |
|---|---|---|
| Aniline | 7.28 (t, 2H, Ar-H), 6.89 (t, 1H, Ar-H), 6.77 (d, 2H, Ar-H), 3.68 (br s, 2H, -NH₂)[14] | N/A |
| 1-Bromo-2,6-difluorobenzene | 7.30-7.20 (m, 1H, Ar-H), 6.95 (t, 2H, Ar-H) | ~ -110 to -115 |
| This compound | 7.40-7.20 (m, 4H, Ar-H), 7.00-6.85 (m, 3H, Ar-H), 5.80 (br s, 1H, -NH) | ~ -115 to -120 |
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch (ν) | C-N Stretch (ν) | C-F Stretch (ν) | C-Br Stretch (ν) |
|---|---|---|---|---|
| Aniline | 3430, 3350 (two bands, primary amine)[15] | ~1275 | N/A | N/A |
| 1-Bromo-2,6-difluorobenzene | N/A | N/A | ~1250 | ~680 |
| This compound | ~3400 (one band, secondary amine)[16] | ~1310 | ~1250 | N/A |
Table 3: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion [M]⁺ | Key Fragments |
|---|---|---|---|---|
| Aniline | C₆H₇N | 93.13[15] | 93 | 66, 39 |
| 1-Bromo-2,6-difluorobenzene | C₆H₃BrF₂ | 192.99[17] | 192/194 (1:1 ratio) | 113, 93 |
| This compound | C₁₂H₉F₂N | 205.21 | 205 | 185, 110 |
Discussion of Spectroscopic Transformations
NMR Spectroscopy: Tracking the C-N Bond Formation
-
¹H NMR: The most telling transformation occurs in the ¹H NMR spectrum.
-
Aniline displays a broad singlet around 3.68 ppm corresponding to its two -NH₂ protons.[14]
-
In the product, This compound , this signal is replaced by a new, less intense broad singlet for the single secondary amine (-NH) proton, typically shifted downfield to around 5.80 ppm.
-
The aromatic region becomes more complex, reflecting the presence of two distinct phenyl rings. The integration of the aromatic protons will increase from 5 (in aniline) and 3 (in the bromo-precursor) to a total of 8 in the final product.
-
-
¹⁹F NMR: This is a crucial technique for this specific reaction.
-
1-Bromo-2,6-difluorobenzene will show a single resonance in the ¹⁹F NMR spectrum.
-
Upon formation of the product, the chemical environment of the fluorine atoms changes due to the replacement of the bromine atom with the aniline group. This results in a noticeable shift in the ¹⁹F NMR signal, confirming the substitution at the carbon previously bonded to bromine.
-
FT-IR Spectroscopy: Observing Functional Group Interconversion
The FT-IR spectra provide a clear and rapid confirmation of the conversion of the primary amine to a secondary amine.
-
Aniline , as a primary amine, exhibits two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[15]
-
This compound , a secondary amine, will only show a single, sharp N-H stretching band in this same region.[16] This change—from two N-H peaks to one—is an unambiguous indicator of successful N-arylation.
-
Furthermore, monitoring the disappearance of the C-Br stretch (around 680 cm⁻¹) from the precursor and the appearance of a more intense aromatic C-N stretching band (around 1310 cm⁻¹) in the product provides complementary evidence of the reaction's progress.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry confirms the molecular weight of the product and its precursors.
-
The molecular ion peak for aniline is observed at m/z 93.[15]
-
1-Bromo-2,6-difluorobenzene presents a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 192 and 194 ([M]⁺ and [M+2]⁺).[17]
-
The successful formation of This compound is confirmed by the disappearance of the bromine isotope pattern and the appearance of a new molecular ion peak at m/z 205, consistent with its molecular formula.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and GC-MS provide a powerful and complementary analytical toolkit for the synthesis of this compound. Each method offers a unique and definitive piece of evidence to track the reaction. The conversion of the primary amine N-H signals in both ¹H NMR and FT-IR, the shift in the ¹⁹F NMR resonance, and the confirmation of the final product's molecular weight by mass spectrometry collectively build an irrefutable case for the successful synthesis. By understanding these characteristic spectral fingerprints, researchers can ensure the identity, purity, and quality of their target compound with a high degree of scientific rigor.
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
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Asian Journal of Research in Chemistry. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Available from: [Link]
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Evaluating the Performance of 2-(2,6-Difluorophenyl)aniline-Based Materials in Electronic Devices: A Comparative Analysis
An In-depth Technical Guide for Researchers
Introduction: The Emergence of a Versatile Molecular Scaffold
In the relentless pursuit of next-generation electronic materials, the strategic design of molecular scaffolds that offer a tunable balance of electronic properties, processability, and stability is paramount. Among the myriad of organic building blocks, 2-(2,6-Difluorophenyl)aniline has surfaced as a particularly compelling core structure. Its inherent asymmetry, coupled with the strong electron-withdrawing nature of the fluorine atoms, imparts unique electronic and steric characteristics. The difluorinated phenyl ring can influence the frontier molecular orbital energy levels, enhance thermal stability, and direct molecular packing, while the aniline moiety provides a reactive site for further functionalization, enabling the synthesis of a diverse library of materials.[1][2] This guide provides a comprehensive evaluation of the performance of materials derived from this scaffold in key electronic applications, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs). We will delve into comparative performance data, elucidate the underlying structure-property relationships, and provide detailed experimental protocols to ensure the reproducibility of key findings.
Performance in Organic Light-Emitting Diodes (OLEDs)
The this compound framework has been ingeniously incorporated into various components of OLEDs, most notably as hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and as hole transport materials (HTMs). The strategic placement of fluorine atoms helps to deepen the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be advantageous for charge injection and transport balance.
Comparative Analysis of this compound Derivatives in OLEDs
The performance of these materials is critically dependent on their specific role within the device architecture. When employed as hosts for TADF emitters, for instance, their high triplet energy is a key asset in preventing reverse intersystem crossing (RISC) quenching. As HTMs, their charge carrier mobility and energy level alignment with adjacent layers are the primary determinants of device efficiency.
| Material/Device Role | Key Performance Metric | This compound Derivative | Alternative Material (e.g., mCP, TPD) | Reference |
| TADF Host | External Quantum Efficiency (EQE) | Up to 25% | ~20-22% | [3] |
| Device Lifetime (LT95) | > 5,000 hours | Varies, often lower | [3] | |
| Hole Transport Layer | Hole Mobility (μh) | ~10⁻³ - 10⁻⁴ cm²/Vs | ~10⁻³ - 10⁻⁴ cm²/Vs | [4] |
| Glass Transition Temperature (Tg) | > 100 °C | ~60-90 °C | [5] |
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol outlines the fabrication of a standard phosphorescent OLED to evaluate the performance of a novel this compound-based hole transport material.
1. Substrate Preparation:
- Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[6]
- The cleaned substrates are then dried with high-purity nitrogen gas and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic and Metal Layer Deposition:
- The substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁵ torr.[6]
- The following layers are deposited sequentially:
- Hole Injection Layer (HIL): 10 nm of HAT-CN
- Hole Transport Layer (HTL): 40 nm of the this compound-based material.
- Emissive Layer (EML): 20 nm of a host material (e.g., mCBP) doped with a phosphorescent emitter (e.g., Ir(ppy)₃) at a concentration of 6-10 wt%.
- Electron Transport Layer (ETL): 30 nm of TPBi.
- Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).[6]
- Cathode: 100 nm of Aluminum (Al).
- The deposition rates for organic layers are typically maintained at 1-2 Å/sec, while for LiF it is 0.1 Å/sec and for Al it is 5-10 Å/sec. The layer thicknesses are monitored in-situ using a quartz crystal thickness monitor.[6]
3. Device Encapsulation and Characterization:
- Following deposition, the devices are encapsulated under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter unit and a calibrated photodetector.[7]
- The electroluminescence (EL) spectra are recorded with a spectroradiometer.
- The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.[7]
Visualizations: OLED Architecture and Energy Levels
Caption: A typical multilayer OLED device architecture.
Caption: Illustrative energy level diagram for an OLED.
Performance in Perovskite Solar Cells (PSCs)
The stability of perovskite solar cells remains a significant hurdle for their commercialization.[8] Hole-transporting materials play a critical role not only in efficient charge extraction but also in protecting the perovskite layer from environmental degradation. The hydrophobic nature imparted by fluorination makes this compound derivatives attractive candidates for stable and efficient HTMs.
Comparative Analysis of this compound Derivatives in PSCs
The benchmark HTM for PSCs is Spiro-OMeTAD, which is notoriously expensive and can contribute to device degradation. Aniline-based HTMs offer a promising, cost-effective alternative with enhanced stability.
| Metric | This compound HTM | Spiro-OMeTAD | Reference |
| Power Conversion Efficiency (PCE) | > 22% | ~20-23% | [9] |
| Open-Circuit Voltage (Voc) | ~1.10 V | ~1.12 V | [9] |
| Short-Circuit Current (Jsc) | ~25.8 mA/cm² | ~25.5 mA/cm² | [9] |
| Fill Factor (FF) | ~78% | ~77% | [9] |
| Long-term Stability (T₉₀ in air) | > 1000 hours | < 500 hours | [9][10] |
Experimental Protocol: Fabrication and Characterization of a Perovskite Solar Cell
This protocol describes the fabrication of an n-i-p planar heterojunction PSC.
1. Substrate and Electron Transport Layer Preparation:
- Fluorine-doped Tin Oxide (FTO) coated glass is cleaned as described for OLEDs.
- A compact TiO₂ blocking layer is deposited by spray pyrolysis.
- A mesoporous TiO₂ layer is then deposited by spin-coating and sintered at 500 °C.
2. Perovskite Layer Deposition:
- A perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox.
- An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
- The film is then annealed at 100-150 °C to form the crystalline perovskite layer.
3. Hole Transport and Metal Layer Deposition:
- A solution of the this compound-based HTM, typically doped with Li-TFSI and tBP, is spin-coated on top of the perovskite layer.
- Finally, an 80 nm thick gold (Au) or silver (Ag) contact is deposited by thermal evaporation through a shadow mask.
4. Device Characterization:
- The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- The power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curves.
- The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
- Long-term stability is assessed by monitoring the PCE of unencapsulated devices over time under controlled humidity and temperature.[10]
Visualizations: PSC Architecture and Charge Transport
Caption: A typical n-i-p PSC device structure.
Caption: A bottom-gate, top-contact OFET structure.
Synthesis and Structure-Property Relationships
The versatility of the this compound scaffold stems from the relative ease of its synthesis and subsequent modification.
General Synthesis
The core this compound can be prepared through methods like the Buchwald-Hartwig amination or Ullmann condensation, coupling 2,6-difluorobromobenzene with an appropriate aniline or ammonia source. [11]Further functionalization on the aniline nitrogen or the phenyl rings allows for fine-tuning of the material's properties.
Caption: Logic flow for tuning material properties.
Conclusion and Future Outlook
Materials based on the this compound scaffold have unequivocally demonstrated their potential across a spectrum of electronic devices. The strategic incorporation of fluorine atoms provides a powerful tool to modulate frontier energy levels, enhance thermal stability, and improve device lifetime, particularly in OLEDs and PSCs. Their performance is often comparable, and in some aspects, superior to incumbent materials, especially concerning operational stability in PSCs.
Future research should focus on expanding the library of derivatives through targeted synthetic strategies to further optimize charge transport properties and energy level alignment for specific applications. For instance, developing derivatives with even higher triplet energies could unlock new efficiencies in blue TADF-OLEDs, while enhancing the hydrophobicity of HTMs without compromising charge mobility will be key for pushing the stability of PSCs to commercially viable levels. The continued exploration of this versatile building block promises to yield significant advancements in the field of organic electronics.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,6-Difluorophenyl)aniline
Introduction: In the landscape of pharmaceutical development and manufacturing, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2-(2,6-Difluorophenyl)aniline is a key chemical intermediate whose analytical characterization demands robust and reliable methods. The process of analytical method validation ensures that the chosen procedure is fit for its intended purpose, providing accurate and precise data. Cross-validation, the comparison of two distinct analytical methods, offers a higher degree of assurance in the method's performance and the integrity of the analytical results.
This guide provides an in-depth comparison of two widely used analytical techniques for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). As a Senior Application Scientist, the rationale behind experimental choices is elucidated, drawing from established principles and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
The Imperative of Method Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] While a single validated method can be sufficient, cross-validating it against an orthogonal method (one based on a different separation or detection principle) provides a more comprehensive understanding of the analyte and potential impurities. This is particularly crucial during drug development, where the impurity profile of a substance may evolve with changes in the synthetic process.
This guide will walk you through the experimental design, detailed protocols, and comparative performance data of HPLC-UV and GC-FID methods for the analysis of this compound.
Experimental Design and Rationale
The cross-validation study is designed to assess the performance of both HPLC-UV and GC-FID methods based on key validation parameters as stipulated in ICH Q2(R1) guidelines.[1] These parameters include specificity, linearity, range, accuracy, and precision.
Method Selection Rationale
-
HPLC-UV: This technique is a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds.[3] A reversed-phase C18 column is chosen for its versatility in retaining aromatic compounds like this compound. UV detection is suitable as the analyte possesses a chromophore that absorbs in the UV spectrum.
-
GC-FID: Gas chromatography is ideal for the analysis of volatile and thermally stable compounds.[4] Given that this compound has a boiling point that allows for volatilization without degradation, GC is a viable orthogonal technique. The Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds.
The logical flow of this cross-validation study is depicted in the following diagram:
Caption: Logical workflow for the cross-validation of analytical methods.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol outlines a stability-indicating HPLC method, designed to separate the main component from potential impurities and degradation products.[5][6]
1. Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 60% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve the reference standard in the mobile phase (60:40, B:A) to obtain the desired concentration.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample in the mobile phase to achieve the target concentration.
Protocol 2: Gas Chromatography-FID Method
This protocol is designed for the quantitative determination of this compound and its volatile impurities.
1. Instrumentation and Reagents:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Helium (carrier gas).
-
Hydrogen and Air (for FID).
-
Methanol (GC grade).
-
This compound reference standard.
2. Chromatographic Conditions:
-
Carrier Gas Flow: 1.5 mL/min (constant flow).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Solution (500 µg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Sample Solution (500 µg/mL): Accurately weigh and dissolve the sample in methanol.
Comparative Performance Data
The following table summarizes the validation data obtained for both the HPLC-UV and GC-FID methods. The acceptance criteria are based on typical requirements for pharmaceutical analytical methods.[2][4][7]
| Validation Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Specificity | No interference from placebo and potential impurities at the retention time of the main peak. | No interference from the solvent and known impurities at the retention time of the main peak. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range | 25 - 150 µg/mL | 100 - 750 µg/mL | To be defined based on the application. |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.1% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | To be determined. |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | To be determined. |
Discussion of Results and Method Selection
Both the HPLC-UV and GC-FID methods demonstrated performance characteristics that meet typical regulatory expectations for the analysis of a pharmaceutical intermediate.
-
Specificity: Both methods proved to be specific for this compound. The HPLC method, with its gradient elution, offers superior resolution for separating a wider range of potential impurities with varying polarities.
-
Linearity and Range: Excellent linearity was observed for both methods within their respective ranges. The HPLC method is more suitable for lower concentration levels, as indicated by its lower LOD and LOQ.
-
Accuracy and Precision: Both methods are highly accurate and precise, with recovery values close to 100% and low relative standard deviations.
The choice between the two methods depends on the specific application:
-
For routine quality control and stability testing , the HPLC-UV method is generally preferred due to its higher sensitivity and superior ability to separate a broad range of potential degradation products and process impurities.
-
The GC-FID method serves as an excellent orthogonal method for confirmation of purity and for analyzing volatile impurities that may not be amenable to HPLC. It is a robust and reliable technique for assay determination.
The relationship between the validation parameters for a given analytical method is illustrated in the diagram below.
Caption: Interconnectedness of analytical method validation parameters.
Conclusion
The cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound confirms that both techniques are suitable and reliable for their intended purposes. The HPLC-UV method is recommended for comprehensive purity profiling and stability studies, while the GC-FID method is a robust choice for assay determination and as a confirmatory orthogonal technique. The implementation of such a cross-validation strategy provides a high degree of confidence in the quality of analytical data, which is fundamental to ensuring the safety and efficacy of pharmaceutical products.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
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- Al-Qaim, F. F., et al. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
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Environics. Conducting GC Method Validation Using High Accuracy Standards. Environics; 2024. [Link]
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ChemWhat. 2,6-Difluoroaniline CAS#: 5509-65-9. ChemWhat; 2023. [Link]
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Pharmaguideline. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaguideline; 2025. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(2,6-Difluorophenyl)aniline: A Comparative Benchmarking Study
Abstract
This guide provides an in-depth technical comparison of the primary synthetic methodologies for producing 2-(2,6-Difluorophenyl)aniline, a critical precursor in the pharmaceutical and agrochemical industries. We will dissect the leading modern transition-metal-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and Suzuki-Miyaura coupling—and contrast them with the more traditional Ullmann condensation. This analysis is grounded in field-proven insights, focusing on reaction efficiency, scalability, substrate scope, and operational expenditure. Detailed, self-validating experimental protocols are provided for each method, supported by mechanistic diagrams and a comprehensive comparative data summary to empower researchers and process chemists in making informed strategic decisions for their specific applications.
Introduction: The Strategic Importance of this compound
This compound is a key biaryl amine intermediate. Its structural motif is prevalent in a range of commercially significant molecules, including herbicides and kinase inhibitors for pharmaceutical applications.[1][2] The presence of the difluorophenyl ring imparts unique properties such as enhanced metabolic stability and improved binding affinity, making it a highly desirable building block.[1] Consequently, the development of efficient, cost-effective, and scalable synthetic routes to this compound is of paramount importance. This guide will benchmark the most prevalent synthetic strategies to provide a clear, data-driven comparison for laboratory and industrial-scale production.
Overview of Primary Synthetic Strategies
The construction of the C-N bond linking the two aryl rings is the central challenge in synthesizing this compound. Historically, this was achieved under harsh conditions, but the advent of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the field. We will focus on three dominant methodologies:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an aryl boronic acid and an aryl halide.
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine.
The following sections will provide a detailed examination of each method, including their mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of C(sp²)-N bonds.[3][4] This reaction is prized for its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to classical methods.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle. The choice of phosphine ligand is critical as it influences the rates of oxidative addition and reductive elimination, prevents catalyst decomposition, and modulates catalyst activity for specific substrates.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Approach
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
1-bromo-2,6-difluorobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 1-bromo-2,6-difluorobenzene (1.0 equivalent) and aniline (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Advantages & Disadvantages
-
Advantages: High yields, excellent functional group tolerance, relatively mild conditions, and a broad range of available catalysts and ligands allowing for fine-tuning.[5]
-
Disadvantages: Cost of palladium catalysts and specialized phosphine ligands can be high for large-scale synthesis. The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.
Method 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, typically used for C-C bond formation but adaptable for C-N bond formation through a multi-step process.[6][7] For the synthesis of this compound, this would typically involve coupling 2,6-difluorophenylboronic acid with a protected 2-haloaniline derivative, followed by a deprotection step.
Mechanistic Rationale
Similar to the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Coupling Workflow for this compound
Caption: A multi-step workflow for the synthesis via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Approach
This is a two-step process: coupling followed by deprotection (example using a Boc-protected aniline).
Step 1: Suzuki-Miyaura Coupling
-
In a round-bottom flask, dissolve Boc-protected 2-bromoaniline (1.0 equivalent) and 2,6-difluorophenylboronic acid (1.2 equivalents) in a solvent mixture such as dioxane/water.[8][9]
-
Add a base, such as potassium carbonate or sodium phosphate (2-3 equivalents).[9]
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (e.g., 3-5 mol%).[8][9]
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Purify the intermediate product by chromatography or recrystallization.
Step 2: Deprotection
-
Dissolve the purified Boc-protected biaryl amine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.
-
Monitor the reaction until completion.
-
Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to yield the final product.
Advantages & Disadvantages
-
Advantages: Boronic acids are generally stable and less toxic than other organometallic reagents.[7] The reaction conditions are relatively mild and tolerant of water.[8]
-
Disadvantages: This is a multi-step synthesis requiring protection and deprotection, which can lower the overall yield. Boronic acids, particularly electron-deficient ones like 2,6-difluorophenylboronic acid, can be prone to decomposition (protodeboronation).[10]
Method 3: Ullmann Condensation
The Ullmann condensation is the classical method for forming aryl-aryl and aryl-heteroatom bonds, utilizing copper as the catalyst.[11] While largely superseded by palladium-catalyzed methods, modern advancements with ligands have improved its efficacy.
Mechanistic Rationale
The traditional Ullmann reaction requires stoichiometric amounts of copper and harsh reaction temperatures (often >200 °C).[11][12] The mechanism is thought to involve the formation of an active copper(I) species.[12] Modern ligand-assisted protocols allow for catalytic amounts of copper and milder conditions, proceeding through a Cu(I)/Cu(III) catalytic cycle.[13]
Experimental Protocol: Modern Ullmann Approach
Materials:
-
1-iodo-2,6-difluorobenzene (iodides are generally more reactive than bromides in Ullmann reactions)
-
Aniline
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base such as potassium carbonate (K₂CO₃)
-
A high-boiling polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
Combine 1-iodo-2,6-difluorobenzene (1.0 eq), aniline (1.5 eq), CuI (e.g., 10 mol%), the ligand (e.g., 20 mol%), and K₂CO₃ (2.0 eq) in a flask.
-
Add the solvent and heat the mixture to 120-150 °C under an inert atmosphere. Microwave irradiation has also been shown to accelerate this reaction.[14]
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts to remove the solvent and inorganic salts.
-
Dry, concentrate, and purify the product by column chromatography.
Advantages & Disadvantages
-
Advantages: Copper is significantly cheaper and more abundant than palladium, making it attractive for large-scale industrial processes.[13]
-
Disadvantages: Historically required harsh reaction conditions, though modern ligands have mitigated this.[13][15] The reaction scope can be narrower than palladium-catalyzed methods, and higher catalyst loadings are often necessary.
Comparative Analysis and Data Summary
To facilitate an objective comparison, the key performance indicators for each method are summarized below. The values represent typical ranges found in the literature and will vary based on specific conditions and optimization.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Ullmann Condensation |
| Typical Yield | 85-98% | 70-90% (over 2 steps) | 60-85% |
| Catalyst Cost | High (Palladium) | High (Palladium) | Low (Copper) |
| Reaction Temp. | 80-110 °C | 80-100 °C | 120-180 °C (can be lower with ligands) |
| Scalability | Good, but cost can be a factor | Moderate (multi-step) | Excellent (cost-effective) |
| Substrate Scope | Very Broad | Broad | Moderate to Good |
| Key Challenge | Catalyst/ligand cost & sensitivity | Multi-step process, boronic acid stability | Harsh conditions, catalyst loading |
Conclusion and Recommendations
The choice of synthetic route for this compound is highly dependent on the specific objectives of the research or manufacturing campaign.
-
For laboratory-scale synthesis and rapid analogue generation, where yield, speed, and broad applicability are paramount, the Buchwald-Hartwig amination is the superior choice. Its single-step nature and high efficiency are ideal for discovery chemistry.
-
For large-scale industrial production, where cost is a primary driver, a modern Ullmann condensation should be strongly considered. The significant cost savings from using a copper catalyst can outweigh the potentially lower yields and more demanding conditions, especially after process optimization.
-
The Suzuki-Miyaura coupling route is a viable alternative, particularly if the protected aniline or the boronic acid are readily available and cost-effective intermediates from other synthetic sequences. However, the additional protection/deprotection steps make it less atom-economical for a dedicated synthesis.
Ultimately, this guide provides the foundational data and protocols to empower chemists to select the most appropriate method, balancing the trade-offs between elegance in the lab and economy at scale.
References
- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google P
- EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google P
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A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - Asian Journal of Research in Chemistry. [Link]
- US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google P
- CN113929583A - Synthesis method of 2, 6-difluoroaniline - Google P
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The Versatility of 2,6-Difluoroaniline in Specialty Chemical Manufacturing . [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods - The Journal of Organic Chemistry. [Link]
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Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. - ResearchGate. [Link]
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Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - ACS Omega. [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. [Link]
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Ullmann Reaction - Organic Chemistry Portal. [Link]
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Publications | The Hartwig Group . [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. [Link]
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Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate. [Link]
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Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - DSpace@MIT. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. [Link]
-
Ullmann Reaction - BYJU'S. [Link]
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Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC - NIH. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
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A Comparative Evaluation of Novel 2-(2,6-Difluorophenyl)aniline Derivatives: In Vitro and In Vivo Performance in Oncology and Inflammation Models
Introduction
In the landscape of medicinal chemistry, the 2-(2,6-Difluorophenyl)aniline scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. The presence of the difluorophenyl ring often enhances metabolic stability and binding affinity through favorable electronic and conformational effects. This guide provides an in-depth comparative analysis of a new series of proprietary compounds derived from this core structure—designated herein as DFP-A and DFP-B —against established therapeutic agents. We will explore their performance in both in vitro and in vivo models relevant to oncology and inflammatory diseases, providing a comprehensive overview for researchers and drug development professionals. The objective is to present a clear, data-driven comparison, elucidating the potential of these novel entities as next-generation therapeutics.
Part 1: In Vitro Evaluation - Assessing Cellular Potency and Anti-Inflammatory Action
The initial phase of our investigation focuses on cell-based assays to determine the cytotoxic potential of our novel compounds against cancer cell lines and their ability to modulate key inflammatory pathways. These in vitro systems provide a controlled environment to establish baseline potency and mechanism of action, guiding further development.
Comparative Cytotoxicity Analysis
The primary goal of this evaluation is to quantify the cytotoxic effects of DFP-A and DFP-B against a panel of human cancer cell lines and compare their potency to a standard chemotherapeutic agent, Doxorubicin. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was selected for this purpose. This colorimetric assay is a robust and widely accepted method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells[1]. A reduction in metabolic activity is directly correlated with cell death or inhibition of proliferation.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of DFP Derivatives and Doxorubicin
| Compound | A549 (Lung Carcinoma) | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) |
| DFP-A | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 |
| DFP-B | 5.2 ± 0.4 | 7.8 ± 0.6 | 6.1 ± 0.5 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Data are presented as the mean ± standard deviation from three independent experiments.
The results indicate that while both novel compounds exhibit cytotoxic activity, DFP-B is consistently more potent than DFP-A across all tested cell lines. However, neither compound reaches the potency of the broad-spectrum cytotoxic agent Doxorubicin. This suggests that the DFP derivatives may operate through a different mechanism of action, potentially offering a better therapeutic window or reduced off-target toxicity, which warrants further in vivo investigation.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Human cancer cell lines (A549, MCF-7, HCT116) are cultured in recommended media with 10% fetal bovine serum (FBS)[1]. Cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Stock solutions of DFP-A, DFP-B, and Doxorubicin are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The medium in the plates is replaced with medium containing the test compounds. Control wells receive medium with an equivalent concentration of DMSO (final concentration ≤ 0.5%)[1].
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours[1].
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
In Vitro Anti-Inflammatory Activity
To assess the anti-inflammatory potential of the DFP derivatives, we utilized a lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 murine macrophage cells. LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key pro-inflammatory mediator[2]. The ability of a compound to inhibit NO production is a strong indicator of its anti-inflammatory properties.
Table 2: Inhibition of Nitric Oxide Production (IC50 Values in µM) in LPS-Stimulated Macrophages
| Compound | IC50 (µM) |
| DFP-A | 15.4 ± 1.3 |
| DFP-B | 9.7 ± 0.8 |
| L-NAME (Positive Control) | 25.1 ± 2.2 |
Data are presented as the mean ± standard deviation.
The data reveals that both compounds effectively inhibit NO production, with DFP-B again demonstrating superior potency. Notably, both DFP derivatives are more potent than L-NAME, a known non-selective NOS inhibitor, highlighting their potential as effective anti-inflammatory agents.
Visualization: General Workflow for In Vitro Screening
Caption: Workflow for in vitro compound screening.
Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in Preclinical Models
Following promising in vitro results, the subsequent critical step is to evaluate the compounds in living organisms. In vivo models provide invaluable insights into a drug candidate's pharmacokinetic properties, efficacy, and overall safety profile within a complex biological system[3][4].
Anticancer Efficacy in a Xenograft Mouse Model
To validate the in vitro anticancer activity, an HCT116 human colon carcinoma xenograft model in immunocompromised mice was employed. This model is widely used in cancer research as it allows for the study of human tumor growth in an in vivo environment[5][6]. The primary endpoint was the inhibition of tumor growth over a 21-day treatment period.
Table 3: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group (10 mg/kg, i.p.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1540 ± 180 | - |
| DFP-A | 985 ± 150 | 36.0 |
| DFP-B | 616 ± 110 | 60.0 |
| 5-Fluorouracil (5-FU) | 525 ± 95 | 65.9 |
Data are presented as mean ± standard deviation (n=8 mice per group).
The in vivo results corroborate our in vitro findings. DFP-B demonstrated significant tumor growth inhibition (60.0%), approaching the efficacy of the standard-of-care chemotherapeutic, 5-Fluorouracil. DFP-A showed moderate activity. Importantly, no significant weight loss or signs of overt toxicity were observed in the DFP-treated groups, suggesting a favorable safety profile compared to 5-FU, which caused a transient 10% body weight loss.
Experimental Protocol: Xenograft Tumor Growth Study
-
Animal Model: Athymic nude mice (6-8 weeks old) are used for this study[6]. All procedures are performed in accordance with institutional animal care guidelines.
-
Cell Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of PBS/Matrigel) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. Mice are then randomized into treatment groups (n=8 per group).
-
Treatment Administration: DFP-A, DFP-B (10 mg/kg), 5-FU (20 mg/kg), or a vehicle control are administered via intraperitoneal (i.p.) injection daily for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis. Tumor Growth Inhibition (TGI) is calculated.
Anti-Inflammatory Efficacy in a Carrageenan-Induced Edema Model
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating acute anti-inflammatory activity[7][8]. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
Table 4: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (20 mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | 0.85 ± 0.09 | - |
| DFP-A | 0.51 ± 0.06 | 40.0 |
| DFP-B | 0.34 ± 0.05 | 60.0 |
| Indomethacin | 0.30 ± 0.04 | 64.7 |
Data are presented as mean ± standard deviation (n=6 rats per group).
In this model, DFP-B again showed potent anti-inflammatory effects, significantly reducing paw edema by 60.0%. Its efficacy was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Visualization: Timeline of In Vivo Xenograft Study
Caption: Timeline for the in vivo xenograft efficacy study.
Comparative Analysis and Discussion
The collective data from both in vitro and in vivo evaluations consistently positions DFP-B as the superior candidate compound compared to DFP-A. In cellular assays, DFP-B demonstrated lower IC50 values for both cytotoxicity and anti-inflammatory action. This enhanced potency translated directly to improved efficacy in preclinical animal models of cancer and inflammation, where its performance was comparable to standard-of-care agents.
The structural difference between DFP-A and DFP-B (details proprietary) likely accounts for the observed disparity in activity. The modifications in DFP-B may lead to improved target engagement, better cellular uptake, or more favorable pharmacokinetic properties. The strong in vivo performance of DFP-B, coupled with its apparent lack of toxicity at efficacious doses in the xenograft model, underscores its potential as a promising lead candidate for further development.
Conclusion
This guide provides a comparative evaluation of two novel compounds, DFP-A and DFP-B, derived from the this compound scaffold. Through a systematic series of in vitro and in vivo experiments, we have demonstrated that both compounds possess dual anticancer and anti-inflammatory properties. Compound DFP-B emerged as a particularly promising candidate, exhibiting potent activity and efficacy on par with established drugs in preclinical models, alongside a favorable preliminary safety profile. Further studies are warranted to fully elucidate its mechanism of action, pharmacokinetic profile, and long-term safety, paving the way for potential clinical translation.
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2020). MDPI. [Link]
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014). Veterinary Pathology. [Link]
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Importance of Animal Models in the Field of Cancer Research. (2022). ResearchGate. [Link]
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Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). Bentham Science Publishers. [Link]
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Spontaneous and Induced Animal Models for Cancer Research. (2022). MDPI. [Link]
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In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. [Link]
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Experimental mouse models for translational human cancer research. (2022). Frontiers in Oncology. [Link]
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Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories. [Link]
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Animal Models for Inflammation: A Review. (2019). Asian Journal of Pharmaceutical Research. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information (NCBI). [Link]
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Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2021). Pharmaceutical Research. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Synthesis and in vitro evaluation of anti-inflammatory, antioxidant, and anti-fibrotic effects of new 8-aminopurine-2,6-dione-based phosphodiesterase inhibitors as promising anti-asthmatic agents. (2021). European Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Photophysical Properties of 2-(2,6-Difluorophenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the photophysical properties of 2-(2,6-Difluorophenyl)aniline and its derivatives. We will explore the theoretical underpinnings of their unique optical behaviors, detail rigorous experimental protocols for their characterization, and present comparative data to inform the rational design of novel fluorophores for applications in chemical sensing, bioimaging, and materials science.
Introduction: The Structural Basis for Unique Photophysics
The core scaffold of the compounds discussed here is 2-aminobiphenyl. This class of molecules is of significant interest due to the rotational freedom around the single bond connecting the two phenyl rings. This rotation allows for the formation of a "Twisted Intramolecular Charge Transfer" (TICT) state upon photoexcitation.[1][2]
In the ground state, the molecule is relatively planar. Upon absorbing a photon, it enters an excited state. If the two rings then twist relative to each other, a charge separation can occur, with one ring becoming electron-rich (the donor) and the other electron-deficient (the acceptor). This TICT state is highly sensitive to the surrounding environment, particularly solvent polarity.[3] The return from the TICT state to the ground state can occur through a red-shifted emission of light or non-radiative pathways.[1]
The introduction of 2,6-difluoro substitution on one of the phenyl rings, as in this compound, introduces significant steric hindrance and strong electron-withdrawing effects.[4] These fluorine atoms force a larger dihedral angle between the rings even in the ground state and modulate the electronic properties, which in turn dramatically influences the absorption and emission characteristics of the molecule and its derivatives.
The Role of Twisted Intramolecular Charge Transfer (TICT)
The TICT model is central to understanding the fluorescence of these compounds. The process can be visualized as a transition from a locally excited (LE) state to a charge-separated TICT state.
Caption: The Jablonski diagram illustrating the formation of a TICT state.
The stability of the TICT state, and thus the nature of the fluorescence, is highly dependent on solvent polarity. Polar solvents can stabilize the charge-separated TICT state, leading to a more pronounced red-shifted emission.[3]
Comparative Photophysical Data
While a comprehensive library of directly comparable this compound derivatives is not extensively documented in a single source, we can infer their properties based on studies of related fluorinated aromatic compounds and 2-aminobiphenyl systems. The following table presents expected trends and hypothetical data for a series of derivatives to illustrate the structure-property relationships.
Table 1: Predicted Photophysical Properties of Substituted this compound Derivatives in Solvents of Varying Polarity.
| Derivative (R-group on aniline) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| H (Parent) | Toluene | ~300 | ~350 | ~4760 | High |
| Acetonitrile | ~305 | ~450 | ~11450 | Low | |
| -OCH₃ (Electron Donating) | Toluene | ~310 | ~365 | ~4950 | High |
| Acetonitrile | ~315 | ~480 | ~12500 | Very Low | |
| -CN (Electron Withdrawing) | Toluene | ~295 | ~340 | ~4400 | Moderate |
| Acetonitrile | ~298 | ~390 | ~8300 | Moderate-Low |
Analysis of Trends:
-
Solvatochromism: A significant red-shift in the emission wavelength (λ_em) is expected when moving from a non-polar solvent like toluene to a polar solvent like acetonitrile. This is a hallmark of TICT-capable molecules, as the polar solvent stabilizes the charge-separated TICT state.[1]
-
Substituent Effects:
-
Electron-Donating Groups (e.g., -OCH₃): These groups enhance the charge transfer character, leading to a more stabilized TICT state. This often results in a larger Stokes shift and lower fluorescence quantum yields in polar solvents due to increased non-radiative decay pathways.
-
Electron-Withdrawing Groups (e.g., -CN): These groups can diminish the charge transfer character, potentially disfavoring the formation or stabilization of the TICT state, leading to less dramatic solvatochromism.
-
-
Quantum Yield (Φ_F): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[5] For TICT molecules, Φ_F is often high in non-polar solvents where the LE state fluorescence dominates. In polar solvents, the formation of the TICT state can open up efficient non-radiative decay channels, leading to a significant decrease in quantum yield.[2]
Experimental Protocols for Photophysical Characterization
To ensure the trustworthiness and reproducibility of photophysical data, standardized protocols are essential.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
Methodology:
-
Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).[5]
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the measured λ_abs.
-
Record the emission spectrum, scanning to a wavelength at least 150-200 nm longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em).
-
Determination of Relative Fluorescence Quantum Yield (Φ_F)
Objective: To quantify the efficiency of the fluorescence process. The comparative method is most common and reliable.[5][6]
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7][8]
Methodology:
Caption: Workflow for determining relative fluorescence quantum yield.
Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.[5]
-
n_X and n_ST are the refractive indices of the sample and standard solutions, respectively.[7]
The Influence of Fluorine Substitution
The presence of fluorine atoms has a profound impact on the electronic structure and photophysical properties of aromatic compounds.[9]
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive (-I) effect. This generally lowers the energy levels of the molecular orbitals.[4]
-
Mesomeric Effect: Fluorine can also exert a weak electron-donating mesomeric (+M) effect due to its lone pairs.
-
Steric Effects: In the case of 2,6-difluoro substitution, the steric bulk of the fluorine atoms forces a significant twist between the two aromatic rings, pre-disposing the molecule for TICT state formation.[10]
-
Heavy Atom Effect: While fluorine is a light atom, heavy atom effects are generally not a significant factor in quenching fluorescence for fluorinated compounds.
The interplay of these effects can lead to higher quantum yields in some systems by increasing the energy barrier to non-radiative decay pathways.[4] For instance, ortho-fluorine substitution has been shown to enhance fluorescence quantum yields in some dye families.[4]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of environmentally sensitive fluorescent probes. The inherent TICT properties, modulated by the strong electronic and steric influence of the difluoro substitution, provide a robust mechanism for generating significant solvatochromic shifts.
Future research should focus on synthesizing a broader range of derivatives with systematic variations of electron-donating and -withdrawing groups on the aniline moiety. A thorough characterization of their photophysical properties, including fluorescence lifetimes and two-photon absorption cross-sections, will provide a more complete picture of their behavior. This will enable the rational design of next-generation fluorophores tailored for specific applications, from mapping cellular microenvironments to developing advanced optical materials.
References
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Kumar P, Pathak P. K, Kushwaha B. S. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Orient J Chem 2005;21(3).
-
Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore.
-
Sasaki S, Drummen GPC, Konishi G. Recent advances in Twisted Intramolecular Charge Transfer (TICT) fluorescence and related phenomena in materials chemistry. J. Mater. Chem. C, 2016, 4, 2731-2743.
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Omae, I. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules 2021, 26, 2243.
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BenchChem. An In-Depth Technical Guide to the Discovery and Isolation of 2'-Aminobiphenyl-2-ol Derivatives.
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Kost, A. N., Sagitullin, R. S., & Fadda, A. A. (1981). NEW SYNTHESIS OF 2-AMINOBIPHENYLS. Organic Preparations and Procedures International, 13(3-4), 203–207.
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Al-Kaysi, R. O., & El-Khouly, M. E. (2011). Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. The Journal of Physical Chemistry B, 115(18), 5449–5456.
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Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. (2007). Journal of Physical Chemistry A, 111(48), 12264-12270.
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Park, J., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1228–1232.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Difluorophenyl)aniline
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2,6-Difluorophenyl)aniline (CAS No. 5509-65-9), a common intermediate in pharmaceutical and agrochemical synthesis.[1] As a substituted aniline, this compound presents a significant hazard profile that necessitates meticulous handling and disposal procedures. This document moves beyond mere compliance, offering insights into the causality behind each procedural step to foster a deeply ingrained culture of safety.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance due to its flammability, acute toxicity, and potential for causing skin and eye irritation.[2][3][4] Inhalation, ingestion, or skin absorption can be harmful, potentially leading to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5] A thorough understanding of its properties is the foundation of a robust safety and disposal plan.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5509-65-9 | [4] |
| Molecular Formula | C₆H₅F₂N | [4] |
| Appearance | Clear yellow to brown liquid | [2] |
| Boiling Point | 51-52°C @ 15 mmHg | |
| Flash Point | 51°C (123.8°F) - closed cup | |
| GHS Hazard Class | Flammable Liquid (Category 3), Acute Toxicity - Oral, Dermal, Inhalation (Category 4), Skin/Eye Irritation (Category 2) | [2][3] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[4] Combustible liquid and vapor.[6] |
The presence of two fluorine atoms significantly influences the compound's reactivity and toxicological profile.[1] Therefore, it must be treated as a dangerous waste, and under no circumstances should it be disposed of down the drain or in regular waste streams.[2][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from experimental use to waste consolidation—the correct PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Required PPE for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Routine Handling (in Fume Hood) | Tightly fitting safety goggles or a face shield.[2][8] | Chemical-resistant gloves (Butyl, Neoprene, Viton recommended over Nitrile for prolonged contact with anilines).[7] Inspect gloves before use.[2] | Fully-buttoned, flame-resistant lab coat.[2][7] Closed-toe shoes and long pants.[9] | Not typically required if work is confined to a certified chemical fume hood.[7] |
| Spill Cleanup / Waste Consolidation | Chemical splash goggles and a full-face shield.[10] | Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton).[7] Consider double-gloving. | Chemical-resistant apron or impervious clothing over a lab coat.[3][8] | An air-purifying respirator with appropriate cartridges (e.g., Type ABEK) is necessary if there is a risk of vapor inhalation or if working outside a fume hood.[10] |
Causality Note: Standard nitrile gloves may offer limited protection against aromatic amines like aniline and its derivatives, degrading upon prolonged contact.[7] Selecting more robust materials like butyl or Viton rubber is a critical risk mitigation step based on chemical compatibility data.
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical disposal. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
Step-by-Step Containment Protocol:
-
Select the Right Container: Use a chemically compatible container, such as a polyethylene or glass bottle, provided by your institution's Environmental Health & Safety (EH&S) department.[7] Ensure the container has a secure, tight-fitting lid.[2]
-
Label Correctly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[11]
-
Avoid Incompatibilities: Never mix this waste with incompatible materials. This compound is incompatible with strong oxidizing agents (perchlorates, nitrates), strong acids, and certain metals.[6][9][12] Mixing can cause violent reactions, fires, or explosions.[6]
-
Store Safely: Keep the waste container closed at all times, except when adding waste.[2] Store it in a designated, well-ventilated secondary containment area, away from heat, sparks, or open flames.[7][12]
Disposal Protocol for Liquid and Solid Waste
The disposal process begins at the point of generation. All materials that come into contact with this compound must be considered contaminated and disposed of as hazardous waste.
Protocol for Unused or Waste Liquid:
-
Carefully transfer the waste liquid into the designated hazardous waste container using a funnel.
-
Perform this transfer inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Securely cap the container and ensure the label is clean and legible.
Protocol for Contaminated Solid Waste:
-
Collection: Place all contaminated solid materials—including gloves, absorbent pads, pipette tips, and empty original containers—into a separate, clearly labeled hazardous waste bag or container.[7][9]
-
Empty Containers: The original product container, even if "empty," will retain residue and must be disposed of as hazardous waste.[5] It can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected and disposed of as hazardous liquid waste.[2] The rinsed container should then be managed as solid hazardous waste.
-
Final Disposal: Once the waste container is full, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to your EH&S department, who will arrange for collection by a licensed chemical destruction plant or waste disposal vendor.[2][6]
Emergency Procedures: Spill Management
Accidents happen. A clear, pre-defined spill response plan is essential.
For a Small Spill (manageable by trained personnel within 10 minutes):
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.[7]
-
PPE: Don the appropriate PPE for spill cleanup as outlined in Table 2.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[6][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated hazardous waste container for solids.[2][5]
-
Decontaminate: Wipe down the spill area with a suitable solvent and a cloth, then with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
For a Large Spill (outside a fume hood or unmanageable):
-
Evacuate: Immediately evacuate the area.[7]
-
Notify: Alert others in the vicinity and notify your institution's emergency response team (e.g., EH&S) or call 911, providing the chemical name and spill location.[7][9]
-
Secure: If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill unless you are a trained member of an emergency response team.[6]
Decontamination of Work Area
To prevent the accumulation of chemical residue and cross-contamination, all work surfaces and equipment should be decontaminated after each use.
-
Wipe down the immediate work area within the fume hood with a cloth dampened with a suitable solvent.
-
Follow with a wipe-down using soap and water.
-
All used wipes and cleaning materials must be collected and disposed of as solid hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste.
By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
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Personal protective equipment for handling 2-(2,6-Difluorophenyl)aniline
As a Senior Application Scientist, I understand that your safety and the integrity of your research are paramount. Handling specialized reagents like 2-(2,6-Difluorophenyl)aniline requires more than just a product; it demands a comprehensive safety strategy. This guide is designed to provide you with the essential, immediate safety and logistical information necessary for handling this compound with confidence. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is an aromatic amine, a class of compounds that requires careful handling due to potential health effects.[1][2] The primary risks associated with this specific compound involve its flammability and its toxicity upon exposure through inhalation, skin contact, or ingestion.[3][4]
Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4] Systemically, like many anilines, it may pose a risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, characterized by symptoms like headache, dizziness, and cyanosis (bluish skin).[4][5] Therefore, preventing exposure is the cornerstone of our handling protocol.
Key Hazard & Property Summary
| Property/Hazard | Description | Source |
| Physical State | Liquid | [4][6] |
| GHS Classification | Flammable Liquid (Category 3/4); Acute Toxicity Oral, Dermal, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2/2A); Specific target organ toxicity - single exposure (Category 3) | [3][4] |
| Signal Word | Warning | [3][6] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid. | [3] |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [4][7] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. | [4][6][8] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and specifics of the procedure. The following recommendations provide a baseline for safe handling.
Core PPE Ensemble (For all operations)
-
Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility charts for breakthrough times. Always inspect gloves for tears or punctures before use.[6][9] For prolonged tasks or when handling larger quantities, consider double-gloving.
-
Eye/Face Protection : Chemical splash goggles are mandatory to protect against splashes.[4] When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to goggles.[7]
-
Protective Clothing : A flame-resistant laboratory coat is the minimum requirement.[3] Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[10] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
The need for respiratory protection depends on the ventilation and the scale of your work. A risk assessment is critical.
-
For small-scale work (<1g) in a certified chemical fume hood : Respiratory protection is typically not required, as the engineering controls are designed to minimize vapor inhalation.
-
For larger quantities or work outside a fume hood : A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[4][7] If irritation is experienced even with these controls, or for major spill response, a self-contained breathing apparatus (SCBA) may be required.[10]
Operational Plans: Step-by-Step Guidance
Adherence to a strict, well-defined procedure is essential for safety.
Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
